ML356
描述
属性
IUPAC Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNITTNJEATJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML356: A Selective Probe for the Thioesterase Domain of Fatty Acid Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. The thioesterase (TE) domain of FASN, responsible for releasing the final fatty acid product, represents a compelling target for therapeutic intervention. ML356 has emerged as a potent and selective small-molecule inhibitor of the FASN TE domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on key oncogenic signaling pathways.
Introduction to FASN and the Thioesterase Domain
Fatty Acid Synthase is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, many cancer types, including prostate, breast, colon, and ovarian cancers, exhibit significant upregulation of FASN, which correlates with poor prognosis.[1] This reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug discovery.
The FASN protein comprises seven distinct enzymatic domains. The final catalytic step is carried out by the thioesterase (TE) domain, which hydrolyzes the newly synthesized fatty acid chain from the acyl-carrier protein (ACP), releasing it as a free fatty acid.[1] Inhibition of the TE domain offers a specific mechanism to disrupt the entire lipogenic pathway.
This compound: A Selective FASN Thioesterase Inhibitor
This compound is an aminothiazole-based compound identified as a potent and selective inhibitor of the FASN TE domain.[1] Its discovery provides a valuable chemical probe to investigate the role of FASN in cancer biology and to serve as a lead compound for the development of novel anticancer therapeutics.[1]
Mechanism of Action
This compound acts as a selective inhibitor of the FASN thioesterase domain.[1] By binding to the TE domain, this compound prevents the hydrolysis and release of the final palmitate product from the FASN complex. This leads to an accumulation of the substrate, malonyl-CoA, and a depletion of downstream lipid products necessary for cell membrane formation and signaling.[2] The disruption of these processes ultimately induces apoptosis in cancer cells.[2]
Quantitative Data for FASN Inhibitors
The following tables summarize the quantitative data for this compound and other relevant FASN inhibitors, providing a basis for comparison of their potency and cellular activity.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | FASN Thioesterase (TE) | 0.334 | Biochemical | [1][3] |
| This compound | Palmitate Synthesis (PC-3 cells) | 20 | Cellular | [3] |
| TVB-3166 | FASN | 0.042 | Biochemical | [4][5] |
| TVB-3166 | Palmitate Synthesis | 0.081 | Cellular | [4][5] |
| GSK2194069 | FASN β-ketoacyl reductase (KR) | 0.0077 | Biochemical |
Table 1: Biochemical and Cellular Potency of FASN Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) of this compound and other notable FASN inhibitors.
| Property | Value | Conditions | Reference |
| Chemical Stability | 100% remaining | 48 hrs in 1x PBS, pH 7.4 | [6] |
| PAMPA Permeability (Pe) | 0.0 / 0.0 / 0.1 (x10⁻⁶ cm/s) | Donor pH: 5.0 / 6.2 / 7.4, Acceptor pH: 7.4 | [6] |
| Plasma Stability (Human) | Good | Not specified | [3] |
| Plasma Stability (Mouse) | Good | Not specified | [3] |
| Solubility | 7.4 µg/mL [20 µM] | PBS, pH 7.4 | [6] |
Table 2: In Vitro ADME Properties of this compound. This table summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, indicating good stability and moderate permeability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FASN TE inhibitors like this compound.
FASN-TE Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN TE domain.
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
The FASN-TE enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) in a 96-well plate for 30 minutes at room temperature.[7]
-
The substrate solution is added to each well to initiate the reaction.[7]
-
The fluorescence generated by the hydrolysis of the substrate is measured kinetically over a period of time (e.g., every minute for 4 hours) using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
-
-
Data Analysis:
-
The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition for each compound concentration is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cellular Palmitate Synthesis Assay
This assay measures the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor into cellular lipids.
-
Cell Culture and Treatment:
-
Cancer cells (e.g., PC-3) are cultured in appropriate media.
-
Cells are treated with varying concentrations of the test compound or DMSO for a specified period.
-
-
Radiolabeling:
-
During the last few hours of treatment, a radiolabeled fatty acid precursor, such as [¹⁴C]-acetate, is added to the culture medium.[8]
-
-
Lipid Extraction and Quantification:
-
After the incubation period, the cells are harvested and washed.
-
Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).
-
The amount of radioactivity incorporated into the lipid fraction is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of [¹⁴C]-acetate incorporation is normalized to the total protein content of the cell lysate.
-
The percent inhibition of palmitate synthesis is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a FASN inhibitor in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of each mouse.[9]
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered to the treatment group via a suitable route (e.g., oral gavage) at a specified dose and schedule.[10] The control group receives the vehicle.
-
-
Tumor Measurement and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Signaling Pathways Affected by FASN Inhibition
Inhibition of FASN has been shown to impact several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition has been shown to suppress this pathway. The depletion of palmitate and other lipid products disrupts the formation of lipid rafts in the cell membrane, which are essential for the proper localization and activation of signaling proteins like Akt.[5] This leads to reduced phosphorylation and activation of Akt and its downstream effectors, mTOR, p70S6K, and 4EBP1.[5]
FASN Inhibition and the PI3K/Akt/mTOR Pathway.
β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. FASN inhibition has been demonstrated to suppress β-catenin signaling. This is thought to occur through the disruption of palmitoylation of Wnt proteins, which is necessary for their secretion and signaling activity. Reduced Wnt signaling leads to the degradation of β-catenin, preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[5]
FASN Inhibition and the β-Catenin Signaling Pathway.
Conclusion
This compound is a valuable tool for studying the role of the FASN thioesterase domain in cancer biology. Its selectivity and potency make it a strong candidate for further preclinical and clinical development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of the affected signaling pathways offer a visual representation of the downstream consequences of FASN inhibition. Further research into the in vivo pharmacokinetics and efficacy of this compound and its analogs will be crucial in translating the promise of FASN inhibition into effective cancer therapies.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. garethconduit.org [garethconduit.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 10. Machine Learning Models for Human In Vivo Pharmacokinetic Parameters with In-House Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of ML356: A Potent and Selective Probe for the Thioesterase Domain of Fatty Acid Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of ML356, a potent and selective small molecule inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers to meet the high lipid demand of rapidly proliferating cells. The TE domain of FASN is responsible for the terminal step of fatty acid synthesis, releasing the final palmitate product. Inhibition of this domain presents a compelling therapeutic strategy for cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data, to facilitate its use as a chemical probe in cancer research and drug development.
Introduction
Fatty acid synthase (FASN) is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly overexpressed and its activity is elevated. This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the production of signaling molecules, thereby supporting rapid proliferation, survival, and metastasis.
The FASN enzyme is a homodimer, with each monomer containing seven distinct catalytic domains. The final catalytic step, the hydrolysis of the newly synthesized palmitoyl chain from the acyl carrier protein (ACP), is catalyzed by the thioesterase (TE) domain. The critical role of the TE domain in the overall fatty acid synthesis pathway makes it an attractive target for therapeutic intervention. Inhibition of FASN-TE leads to the accumulation of covalently bound fatty acyl chains on the enzyme, ultimately causing feedback inhibition and inducing apoptosis in cancer cells.
This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of the FASN-TE domain. This guide provides a detailed account of its discovery, chemical synthesis, and comprehensive biological evaluation, establishing this compound as a valuable chemical probe for studying the role of FASN-TE in cancer biology.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (µM) | Comments |
| Primary Target | ||
| Human FASN-TE (biochemical assay) | 0.334 | Potent inhibition of the isolated thioesterase domain. |
| Cellular Activity | ||
| De novo palmitate synthesis (PC-3 cells) | 20 | Inhibition of fatty acid synthesis in a cancer cell line. |
| Selectivity Panel | ||
| Acyl-CoA Thioesterase 4 (ACOT4) | > 40 | High selectivity against a closely related thioesterase. |
| Other human thioesterases | > 40 | Broad selectivity against a panel of other thioesterases. |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value |
| Molecular Formula | C19H25N3O4S2 |
| Molecular Weight | 423.55 g/mol |
| Aqueous Solubility (PBS, pH 7.4) | 1.8 µg/mL |
| LogP | 3.2 |
| Human Plasma Stability (3h) | >99% remaining |
| Mouse Plasma Stability (3h) | >99% remaining |
| Human Microsomal Stability (t1/2) | 25 min |
| Mouse Microsomal Stability (t1/2) | 18 min |
Experimental Protocols
Synthesis of this compound (2-ethyl-N-[4-[4-(4-morpholinylsulfonyl)phenyl]-2-thiazolyl]-butanamide)
The synthesis of this compound is a multi-step process starting from commercially available materials.
Step 1: Synthesis of 4-(morpholinosulfonyl)aniline
-
To a solution of 4-aminobenzenesulfonamide in pyridine, add morpholine.
-
The reaction mixture is heated at reflux for 12 hours.
-
After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(morpholinosulfonyl)aniline.
Step 2: Synthesis of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole
-
A mixture of 4-(morpholinosulfonyl)aniline and 2-chloro-1-(thiazol-2-yl)ethanone in ethanol is heated at reflux for 4 hours.
-
The reaction is cooled, and the resulting solid is filtered, washed with ethanol, and dried to afford 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole.
Step 3: Synthesis of this compound
-
To a solution of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole in dichloromethane, add triethylamine and 2-ethylbutyryl chloride.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
FASN-TE Biochemical Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN-TE domain.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM TCEP.
-
FASN-TE enzyme: Recombinant human FASN-TE domain.
-
Substrate: 4-methylumbelliferyl heptanoate (MUH).
-
Test compound (this compound) and DMSO (vehicle control).
-
-
Procedure:
-
Add 2 µL of the test compound (in DMSO) to the wells of a 384-well plate.
-
Add 10 µL of FASN-TE enzyme solution (final concentration 5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of MUH substrate solution (final concentration 10 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 15 minutes using a plate reader.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular De Novo Fatty Acid Synthesis Assay
This assay quantifies the rate of new fatty acid synthesis in cells by measuring the incorporation of a radiolabeled precursor.
-
Reagents:
-
Cell line: PC-3 (human prostate cancer).
-
Culture medium: RPMI-1640 with 10% fetal bovine serum.
-
[1,2-¹⁴C]-Acetic acid, sodium salt.
-
Test compound (this compound) and DMSO (vehicle control).
-
Lipid extraction solvent: Hexane:Isopropanol (3:2, v/v).
-
-
Procedure:
-
Seed PC-3 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 4 hours.
-
Add [¹⁴C]-acetic acid (1 µCi/mL) to each well and incubate for an additional 4 hours.
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract the total lipids by adding the hexane:isopropanol solvent mixture.
-
Transfer the lipid extract to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each well.
-
Calculate the percent inhibition of fatty acid synthesis for each concentration and determine the IC50 value.
-
Visualizations
Fatty Acid Synthase (FASN) Signaling Pathway in Cancer
The Pivotal Role of Fatty Acid Synthase (FASN) in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a cardinal hallmark of cancer, enabling unabated cellular proliferation and survival. Among the key enzymatic players in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans capable of de novo synthesis of long-chain saturated fatty acids.[1] In stark contrast to its restricted expression in normal tissues, FASN is significantly upregulated in a wide array of human cancers, a phenomenon strongly correlated with tumor aggressiveness and poor prognosis.[2][3][4][5][6][7] This whitepaper provides a comprehensive technical overview of the multifaceted role of FASN in cancer metabolism. It delves into the enzymatic function of FASN, the signaling pathways governing its expression, its profound contributions to tumorigenesis, and its emergence as a compelling therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this metabolic vulnerability in cancer.
Introduction: The Lipogenic Phenotype of Cancer
Normal, non-proliferating cells preferentially utilize circulating dietary fatty acids to meet their lipid requirements.[2][5] In contrast, many cancer cells exhibit a "lipogenic phenotype," characterized by a heightened reliance on de novo fatty acid synthesis, even in the presence of abundant extracellular lipids.[5] This metabolic rewiring is not merely a passive consequence of transformation but an active process that confers several advantages to the cancer cell.
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing equivalent.[2][5] This process provides the necessary building blocks for the synthesis of more complex lipids, which are indispensable for:
-
Membrane Biogenesis: Rapidly proliferating cancer cells have an immense demand for new membranes for daughter cells.
-
Energy Storage and Production: Fatty acids can be stored as triglycerides or undergo β-oxidation to generate ATP, providing an alternative fuel source.[8][9]
-
Protein Modification: Post-translational modification of proteins with fatty acids (e.g., palmitoylation) can modulate their localization and function, impacting signaling pathways.
-
Signaling Molecules: Lipids and their derivatives can act as secondary messengers in various signaling cascades.[8]
The upregulation of FASN is not an isolated event but is intricately linked with other metabolic alterations, such as increased glycolysis (the Warburg effect), glutaminolysis, and alterations in the pentose phosphate pathway.[8][9][10][11][12]
Enzymatic Function and Regulation of FASN
FASN is a large, multi-domain homodimeric protein.[1] Its intricate catalytic cycle involves a series of enzymatic reactions, including condensation, reduction, dehydration, and a final reduction step, to elongate the fatty acid chain by two carbons in each cycle. The final product, palmitate, is released by the thioesterase domain.
The expression and activity of FASN are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. In cancer cells, this regulation is often hijacked by oncogenic signaling pathways.
Transcriptional Regulation
Several key transcription factors and signaling pathways converge on the FASN promoter to drive its expression:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly binds to sterol regulatory elements in the FASN promoter, activating its transcription.[13][14]
-
PI3K/AKT/mTOR Pathway: This central oncogenic pathway promotes FASN expression by activating SREBP-1c.[13] AKT can also directly phosphorylate and activate ATP citrate lyase (ACLY), the enzyme that produces the acetyl-CoA substrate for FASN.
-
MAPK/ERK Pathway: The MAPK/ERK pathway also contributes to FASN upregulation, often in concert with the PI3K/AKT pathway.[13]
-
Hormone Receptors: In hormone-dependent cancers like breast and prostate cancer, steroid hormones and their receptors can stimulate FASN expression.[13][14]
-
Growth Factor Receptors: Activation of growth factor receptors such as EGFR and HER2 leads to the downstream activation of PI3K/AKT and MAPK pathways, subsequently increasing FASN expression.[8][11][13]
Post-Translational Modifications
FASN activity is also modulated by post-translational modifications, including:
-
Phosphorylation: FASN can be phosphorylated by several kinases, which can either enhance or inhibit its activity.
-
Acetylation: Acetylation of FASN has been shown to promote its degradation via the ubiquitin-proteasome pathway, thereby inhibiting de novo lipogenesis.[5]
-
Ubiquitination: The stability of the FASN protein is regulated by the ubiquitin-proteasome system.
FASN's Contribution to Tumorigenesis and Cancer Progression
The elevated expression and activity of FASN contribute to multiple hallmarks of cancer, extending beyond its role in providing lipids for proliferation.
-
Sustained Proliferative Signaling: FASN-derived lipids are incorporated into cellular membranes, influencing the formation of lipid rafts. These membrane microdomains are critical for the proper localization and function of growth factor receptors and signaling proteins, thereby sustaining pro-proliferative signaling.
-
Evasion of Apoptosis: Inhibition of FASN has been shown to induce apoptosis in cancer cells through various mechanisms, including the accumulation of the toxic intermediate malonyl-CoA and the downregulation of anti-apoptotic proteins.[4][13]
-
Metastasis and Invasion: FASN expression is often correlated with a more aggressive and metastatic phenotype.[5][15] FASN-mediated changes in membrane composition can affect cell adhesion, migration, and invasion.
-
Angiogenesis: FASN has been implicated in promoting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10]
-
Drug Resistance: Increased FASN expression has been linked to resistance to various chemotherapeutic agents and targeted therapies.[5]
Quantitative Data on FASN in Cancer
The overexpression of FASN is a common feature across a wide range of human malignancies. The following tables summarize key quantitative data related to FASN expression and the effects of its inhibition.
Table 1: FASN Expression in Various Cancers
| Cancer Type | FASN Overexpression Frequency | Association with Prognosis |
| Breast Cancer | High | Associated with poor prognosis and increased recurrence risk.[5][16] |
| Prostate Cancer | High | Linked to tumor progression and poorer outcomes.[5][6][7] |
| Colorectal Cancer | High | Correlated with advanced stage and reduced survival.[5][6][7] |
| Ovarian Cancer | High | Associated with aggressive tumor phenotypes.[5] |
| Lung Cancer | High | Linked to poor prognosis.[6][7] |
| Liver Cancer | High | Correlated with poorer overall and disease-free survival.[5][16] |
Table 2: Effects of FASN Inhibitors on Cancer Cells
| FASN Inhibitor | Cancer Cell Line | Effect on Cell Viability (IC50) | Mechanism of Action |
| Cerulenin | SKBR3, MCF-7 (Breast) | Varies by cell line | Induces apoptosis, inhibits FASN activity.[8] |
| C75 | Various | Varies by cell line | Induces apoptosis, reduces HER2 expression.[13] |
| Orlistat | Prostate Cancer Cells | Varies by cell line | Induces apoptosis, inhibits cell proliferation.[5][13] |
| TVB-2640 (Denifanstat) | Various | Potent, selective inhibition | Reversible inhibitor, currently in clinical trials.[2][6][7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of FASN in cancer metabolism.
FASN Enzyme Activity Assay
Principle: This assay measures the rate of NADPH oxidation, a cofactor required for the reductive steps in fatty acid synthesis, as a direct measure of FASN activity. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
Materials:
-
Cell lysates or purified FASN protein
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactor: NADPH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
-
Add the cell lysate or purified FASN protein to the reaction mixture and incubate at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH.
Western Blotting for FASN Expression
Principle: This technique is used to detect and quantify the amount of FASN protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FASN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins in the lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block non-specific binding sites on the membrane.
-
Incubate the membrane with the primary anti-FASN antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Metabolic Flux Analysis using Isotope Tracers
Principle: Stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) are used to trace the flow of carbon through metabolic pathways, including de novo fatty acid synthesis. The incorporation of the isotope into fatty acids is measured by mass spectrometry.
Materials:
-
Cancer cells in culture
-
Culture medium containing a stable isotope-labeled substrate
-
Lipid extraction reagents (e.g., chloroform/methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) instrument
Procedure:
-
Culture cancer cells in the presence of the isotope-labeled substrate for a defined period.
-
Harvest the cells and extract the total lipids.
-
Saponify the lipids to release the fatty acids.
-
Derivatize the fatty acids to make them volatile for GC-MS analysis.
-
Analyze the derivatized fatty acids by GC-MS or LC-MS to determine the isotopic enrichment.
-
Calculate the fractional contribution of the tracer to the fatty acid pool to determine the rate of de novo synthesis.
Signaling Pathways and Experimental Workflows
Visual representations of the complex signaling networks and experimental procedures are crucial for a clear understanding.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Synthase: An Emerging Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
ML356: A Potent Tool for the Interrogation of Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lipid metabolism is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of pathologies, including cancer, metabolic syndrome, and infectious diseases. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, has emerged as a critical therapeutic target. ML356 is a potent and selective inhibitor of the thioesterase (TE) domain of FASN, offering a valuable chemical probe to dissect the intricate roles of lipid metabolism in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows involved in its application. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing this compound to advance our understanding of lipid metabolism and develop novel therapeutic strategies.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the thioesterase (TE) domain of Fatty Acid Synthase (FASN). FASN is a large, multifunctional enzyme that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. The TE domain is responsible for the final step in this process, cleaving the newly synthesized fatty acid chain from the acyl carrier protein domain of the FASN enzyme. By inhibiting the TE domain, this compound effectively blocks the release of fatty acids, leading to a halt in de novo lipogenesis. This specific mechanism of action makes this compound a powerful tool for studying the downstream effects of FASN inhibition and the broader consequences of disrupted lipid metabolism.
Quantitative Data for this compound
The efficacy of this compound as a FASN inhibitor has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound, providing a reference for its potency and activity in different experimental contexts.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 for FASN Thioesterase (TE) Domain | 0.334 µM | Recombinant Human FASN-TE | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| PC-3 (Prostate Cancer) | De novo palmitate synthesis | 20 µM | [2] |
| BT-474 (Breast Cancer) | Cell Viability (MTT Assay) | ~50 µM | [3] |
| Various Cancer Cell Lines | Cell Viability | Varies (µM range) | [4][5][6][7][8] |
Table 3: Effects of this compound on Cellular Lipidomics (Illustrative)
| Lipid Class | Change upon this compound Treatment | Cell Line | Reference |
| Saturated Fatty Acids | Decrease | Generic Cancer Cell | [9] |
| Monounsaturated Fatty Acids | Decrease | Generic Cancer Cell | [9] |
| Phosphatidylcholines | Altered Profile | Ovarian Cancer Cells | [10] |
| Triacylglycerols | Altered Profile | Breast Cancer Cell Lines | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study lipid metabolism.
FASN Thioesterase (TE) Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FASN TE domain.
Materials:
-
Recombinant human FASN TE domain
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acyl-CoA substrate (e.g., palmitoyl-CoA)
-
HEPES buffer (pH 8.0)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare reaction mixtures containing 100 mM HEPES (pH 8.0) and 1 mM DTNB.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add the recombinant FASN TE enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., 20 µM).
-
Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the release of free CoA, which reacts with DTNB.
-
Calculate the rate of reaction for each this compound concentration and determine the IC50 value.[11]
De Novo Palmitate Synthesis Assay using [¹⁴C]-Acetate
This protocol measures the effect of this compound on the synthesis of new fatty acids in cultured cells by tracing the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
[¹⁴C]-Acetate
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solvents (e.g., chloroform:methanol)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[12]
-
After the incubation, wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Folch or Bligh-Dyer method).[13]
-
Dry the lipid extracts and resuspend them in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[14][15]
-
Normalize the counts to the total protein content of each sample.
-
Calculate the percentage of inhibition of de novo palmitate synthesis for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[16]
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[17][18]
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by FASN inhibition and a typical experimental workflow for studying lipid metabolism with this compound.
FASN Signaling Pathway in Cancer
Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for Lipidomics Analysis
References
- 1. Figure 5, Potency of this compound against the thioester domain of fatty acid synthase (FAS-TE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tno-pharma.com [tno-pharma.com]
- 16. atcc.org [atcc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Preliminary Efficacy of ML356: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). The information presented herein is compiled from publicly available research, primarily the probe report from the National Institutes of Health (NIH) Molecular Libraries Program.
Core Efficacy and Physicochemical Properties
This compound has been identified as a first-in-class inhibitor of the FASN-TE domain, a critical enzyme in the terminal step of de novo fatty acid synthesis.[1] Inhibition of this domain blocks the release of palmitate, the primary product of FASN, leading to a disruption of lipid metabolism, which is often upregulated in various disease states, including cancer.
Biochemical Potency
The primary efficacy of this compound is defined by its potent inhibition of the FASN-TE domain.
| Compound | Target | IC50 (nM) |
| This compound | FASN-TE | 334 |
In Vitro ADME Properties
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is provided below, offering insights into its drug-like characteristics.
| Property | Value |
| Aqueous Solubility | |
| PBS (pH 7.4) | 2.4 µg/mL (5.7 µM) |
| PAMPA Permeability | |
| (pH 7.4) | 0.2 x 10⁻⁶ cm/s |
| Plasma Protein Binding | |
| Human | 99.8% |
| Mouse | 99.6% |
| Plasma Stability | |
| Human (3 hr) | 101% |
| Mouse (3 hr) | 99% |
| Microsomal Stability | |
| Human (1 hr) | 103% |
| Mouse (1 hr) | 98% |
| Hepatocyte Cytotoxicity | |
| (LC50) | > 50 µM |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
FASN-TE Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the isolated FASN-TE domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the FASN-TE domain.
Materials:
-
Recombinant human FASN-TE domain
-
This compound
-
4-methylumbelliferyl heptanoate (substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Add the FASN-TE enzyme to the wells of a microplate containing the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a predetermined period.
-
Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate.
-
Monitor the fluorescence increase resulting from the cleavage of the substrate over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Palmitate Biosynthesis Inhibition Assay
This cell-based assay measures the ability of this compound to inhibit the synthesis of new fatty acids within a cellular context.
Objective: To confirm the on-target effect of this compound by measuring the inhibition of de novo palmitate synthesis in a cellular environment.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., PC-3)
-
This compound
-
Radiolabeled acetate (e.g., [1,2-¹⁴C]-acetic acid)
-
Cell culture medium and supplements
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Introduce radiolabeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.
-
After the incubation period, wash the cells to remove unincorporated radiolabeled acetate.
-
Lyse the cells and extract the total lipids.
-
Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Calculate the percentage of inhibition of palmitate biosynthesis for each this compound concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow
Fatty Acid Synthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain of FASN and its inhibition by this compound.
Caption: Inhibition of the FASN Thioesterase Domain by this compound.
Experimental Workflow for Efficacy Determination
The logical flow of experiments to establish the preliminary efficacy of this compound is depicted below.
Caption: Workflow for this compound Efficacy Assessment.
References
ML356: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FASN). This guide details the methodologies for assessing its target engagement and validation, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[1] While its expression is low in most normal adult tissues, FASN is significantly upregulated in many human cancers, including prostate, breast, and colon cancer.[1][2] This elevated expression is linked to tumor growth, survival, and poor prognosis, making FASN a compelling therapeutic target in oncology.[1][2]
FASN is a large multifunctional enzyme with several catalytic domains. The final step in palmitate synthesis is catalyzed by the thioesterase (TE) domain, which hydrolyzes the thioester bond to release the final product.[3] this compound is a small molecule inhibitor that selectively targets this thioesterase domain of FASN.[3][4]
Quantitative Data for this compound
The following tables summarize the key quantitative metrics that define the potency and cellular activity of this compound.
| Parameter | Value | Assay Condition | Source |
| IC50 | 0.334 µM | Biochemical assay with purified FASN thioesterase domain | [3][4] |
| Table 1: Biochemical Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against the isolated FASN thioesterase domain. |
| Parameter | Value | Cell Line | Assay Condition | Source |
| IC50 | 20 µM | PC-3 (Prostate Cancer) | Inhibition of de novo palmitate synthesis | [4][5] |
| Table 2: Cellular Activity of this compound. This table shows the IC50 of this compound for the inhibition of palmitate biosynthesis in a cellular context. |
Signaling Pathways
FASN plays a central role in cellular metabolism and is integrated with key oncogenic signaling pathways. Its activity is regulated by growth factor signaling and, in turn, influences downstream pathways critical for cancer cell proliferation and survival.
References
- 1. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of the Fatty Acid Synthase (FASN) Thioesterase Domain
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The thioesterase (TE) domain of fatty acid synthase (FASN) represents a critical control point in de novo fatty acid synthesis, catalyzing the terminal step of palmitate release. This function is not only integral to lipid metabolism but also intrinsically linked to the pathology of prevalent diseases, most notably cancer and metabolic syndrome. The TE domain's distinct catalytic mechanism and substrate specificity make it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the FASN TE domain, including its biochemical function, quantitative kinetic parameters, detailed experimental protocols for its study, and its role in cellular signaling pathways.
Biochemical Function and Catalytic Mechanism
The human fatty acid synthase is a large, homodimeric multifunctional enzyme responsible for the synthesis of palmitic acid from acetyl-CoA and malonyl-CoA.[1][2] The TE domain, located at the C-terminus of the FASN polypeptide, is responsible for the final hydrolytic cleavage of the thioester bond linking the newly synthesized fatty acyl chain to the acyl carrier protein (ACP) domain.[2][3] This termination step is crucial for the overall turnover of the FASN enzyme and dictates the chain length of the released fatty acid, with a strong preference for the 16-carbon saturated fatty acid, palmitate.[2]
The catalytic activity of the FASN TE domain relies on a canonical Ser-His-Asp catalytic triad.[4][5] The catalytic cycle involves a nucleophilic attack by the serine residue (Ser2308 in human FASN) on the thioester carbonyl carbon of the acyl-ACP substrate. This forms a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule activated by the histidine residue (His2481), releasing the free fatty acid and regenerating the active site.[4] The aspartate residue (Asp2338) serves to orient the histidine and stabilize the positive charge that develops on its imidazole ring during catalysis.
Substrate Specificity
The FASN TE domain exhibits a high degree of substrate specificity, primarily releasing palmitate (C16:0). This specificity is attributed to a hydrophobic groove and a distal pocket within the domain that accommodates the growing fatty acyl chain.[4][5] The length and chemical nature of this binding site favor the binding of C16 and, to a lesser extent, C18 fatty acyl chains, while showing significantly lower activity towards shorter or longer chains.[2]
While specific kinetic parameters (Km and kcat) for the human FASN TE domain with various acyl-ACP substrates are not extensively reported in the literature, studies on plant acyl-ACP thioesterases provide insights into the range of these values and the methodologies to determine them. The catalytic efficiency (kcat/Km) is a key measure of substrate preference. For instance, studies on Arabidopsis thaliana FatA thioesterase show a high catalytic efficiency for oleoyl-ACP, with significantly lower efficiencies for other substrates, highlighting the strong influence of both chain length and saturation on substrate turnover.[6]
The FASN Thioesterase Domain as a Therapeutic Target
The upregulation of FASN is a well-documented hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.[7][8] This dependency on de novo fatty acid synthesis makes FASN, and specifically its TE domain, an attractive target for anticancer drug development.[9] Inhibition of the TE domain leads to the accumulation of acyl-ACP intermediates, enzyme inactivation, and ultimately, cancer cell death.[2]
Inhibitors of the FASN Thioesterase Domain
Several small molecule inhibitors targeting the FASN TE domain have been identified. The most well-known is Orlistat, an FDA-approved anti-obesity drug that also exhibits anticancer properties through FASN inhibition.[10] Other notable inhibitors include natural compounds and synthetic molecules. The inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.
| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Orlistat | 0.2 | Pancreatic Lipase Inhibition | [11] |
| Orlistat | Not specified | FASN TE domain inhibition | [10] |
| C75 | Not specified | FASN inhibitor | [12] |
| ML356 | 0.334 | FASN-TE | [9] |
| (-)-Catechin gallate | 1.5 µg/ml | FAS | [13] |
| Green Tea Extract | 12.2 µg/ml | FAS | [13] |
| Compound 1c | 2.56 | FAS | [12] |
| TVB-3166 | 0.042 | Biochemical FASN assay | [14] |
| TVB-3166 | 0.081 | Cellular palmitate synthesis | [14] |
| TVB-3166 | 0.10 | CALU-6 tumor cells | [14] |
| Compound 1 | 1.47 ± 0.17 | FASN-TE substrate hydrolysis | [15] |
| Compound 41 | 14.58 ± 1.16 | FASN-TE substrate hydrolysis | [15] |
Experimental Protocols
FASN Thioesterase Activity Assays
This colorimetric assay measures the release of Coenzyme A (CoA) from an acyl-CoA substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product that can be quantified spectrophotometrically.[1]
Materials:
-
Purified FASN TE domain
-
Acyl-CoA substrate (e.g., palmitoyl-CoA) stock solution
-
Assay Buffer: 100 mM HEPES, pH 8.0
-
DTNB stock solution: 10 mM in Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer and the acyl-CoA substrate at the desired final concentration (e.g., 20 µM).[1]
-
Add DTNB from the stock solution to the reaction mixture to a final concentration of 1 mM.
-
Pipette the reaction mixture into the wells of a 96-well plate.
-
Initiate the reaction by adding the purified FASN TE enzyme solution to each well. For a negative control, add the enzyme storage buffer without the enzyme.[1]
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).[1]
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of the product can be calculated using the molar extinction coefficient of the TNB anion (13,600 M⁻¹cm⁻¹ at 412 nm and pH 8.0).[8]
This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH), which upon hydrolysis by the TE domain, releases the highly fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Purified FASN TE domain
-
4-Methylumbelliferyl heptanoate (4-MUH) stock solution (in DMSO)
-
Assay Buffer: e.g., 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Dilute the purified FASN TE domain to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compound if performing an inhibition assay.
-
Add the enzyme solution (and inhibitor, if applicable) to the wells of the 96-well plate.
-
Prepare a working solution of 4-MUH in Assay Buffer.
-
Initiate the reaction by adding the 4-MUH solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor. IC50 values can be determined by fitting the data to a dose-response curve.
Recombinant Expression and Purification of the FASN Thioesterase Domain
The human FASN TE domain can be expressed in Escherichia coli as a recombinant protein, often with an affinity tag (e.g., His-tag) to facilitate purification.[10][16]
Procedure:
-
Cloning: Subclone the cDNA sequence encoding the human FASN TE domain into a suitable E. coli expression vector (e.g., pET series).
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.[17]
-
Expression:
-
Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[18]
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.[18]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
-
Lyse the cells by sonication on ice or using a French press.[16]
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification (for His-tagged protein):
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged FASN TE domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]
-
-
Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.
-
-
Dialysis and Storage:
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Determine the protein concentration, aliquot, and store at -80°C.
-
X-ray Crystallography of the FASN Thioesterase Domain
Determining the three-dimensional structure of the FASN TE domain, both alone and in complex with substrates or inhibitors, is crucial for understanding its function and for structure-based drug design.
Procedure:
-
Protein Preparation: Purify the FASN TE domain to a high degree of homogeneity (>95%) and concentrate it to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.[19]
-
-
Crystal Optimization:
-
Once initial microcrystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and other components, as well as the temperature, to grow larger, diffraction-quality crystals.
-
-
Cryo-protection:
-
Before X-ray diffraction analysis at cryogenic temperatures (to minimize radiation damage), soak the crystals in a cryoprotectant solution, which is typically the reservoir solution supplemented with a cryoprotectant such as glycerol, ethylene glycol, or a sugar.[20]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations and to achieve a chemically reasonable structure.
-
Signaling Pathways and Logical Relationships
The activity of the FASN TE domain, through the production of palmitate, has profound effects on cellular signaling, particularly in the context of cancer. Palmitate can be incorporated into various lipids that modulate signaling pathways or can directly influence the activity of signaling proteins through post-translational modifications like palmitoylation.
Fatty Acid Synthesis Pathway
The following diagram illustrates the overall fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain.
Caption: The fatty acid synthesis pathway culminating in palmitate release by the thioesterase domain.
Experimental Workflow for FASN TE Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing inhibitors of the FASN thioesterase domain.
References
- 1. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of the oncogenic role of fatty acid synthase in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cloning and expression of the multifunctional human fatty acid synthase and its subdomains in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel fatty acid synthase (FAS) inhibitors: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of fatty-acid synthase from green tea (Camellia sinensis Xihu Longjing) with high activity and a new reacting site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cloning and expression of the multifunctional human fatty acid synthase and its subdomains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous protein expression in E. coli [protocols.io]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 20. Cloning, purification, crystallization and preliminary X-ray diffraction crystallographic study of acyl-protein thioesterase 1 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
ML356: A Technical Guide for the Investigation of De Novo Lipogenesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. This fundamental process is crucial for various physiological functions, including energy storage, membrane biosynthesis, and the production of signaling molecules.[1] In normal adult tissues, DNL is typically maintained at low levels, as dietary fats are the primary source of lipids.[2] However, numerous pathological conditions, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and various cancers, exhibit significantly upregulated DNL activity.[1][3] This aberrant lipid synthesis supports the rapid proliferation of cancer cells and contributes to the lipid accumulation characteristic of metabolic disorders, making the DNL pathway a compelling target for therapeutic intervention.[2][4]
A key enzyme orchestrating the final step of this pathway is Fatty Acid Synthase (FASN), a large multifunctional protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[4][5] The thioesterase (TE) domain of FASN is responsible for cleaving the final palmitate product from the enzyme complex, a critical step for renewing the synthesis cycle.[4] Inhibition of this domain presents a strategic approach to disrupting the entire DNL process.
This technical guide focuses on ML356 , a potent and selective small molecule inhibitor of the FASN thioesterase domain.[4][6] We will provide an in-depth overview of its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application in DNL research, and visualizations of the relevant biological pathways and experimental workflows.
This compound: Mechanism of Action and Properties
This compound is an aminothiazole-based compound identified as a selective inhibitor of the FASN thioesterase (FAS-TE) domain.[4] By targeting this specific domain, this compound prevents the cleavage and release of newly synthesized palmitate from the FASN enzyme.[4] This action effectively halts the overall process of de novo fatty acid synthesis. The accumulation of the FASN substrate, malonyl-CoA, is another consequence of this inhibition, which can have further downstream metabolic effects.[2][5]
This compound exhibits good membrane permeability and has demonstrated stability in both human and mouse plasma, making it a valuable tool for cell-based assays.[6]
Quantitative Inhibitor Data
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |
| Biochemical Assay | FASN Thioesterase (FAS-TE) Domain | N/A (Purified Enzyme) | 0.334 µM | [4][6] |
| Cell-Based Assay | De Novo Palmitate Synthesis | PC-3 (Prostate Cancer) | 20 µM | [6] |
Signaling Pathways Regulating De Novo Lipogenesis
The expression and activity of DNL enzymes, including FASN, are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues. Two master transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), play pivotal roles.
SREBP-1c Pathway
The SREBP-1c pathway is a primary mediator of insulin-stimulated lipogenesis. In response to insulin, a signaling cascade leads to the proteolytic activation of SREBP-1c, allowing it to translocate to the nucleus and activate the transcription of key lipogenic genes, including FASN.[3][7][8]
References
- 1. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hepatic steatosis: a role for de novo lipogenesis and the transcription factor SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. JCI Insight - SREBP-regulated adipocyte lipogenesis is dependent on substrate availability and redox modulation of mTORC1 [insight.jci.org]
Methodological & Application
Application Notes and Protocols for ML356 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML356 is a potent and specific small molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1] Under normal physiological conditions, NRF2 is a master regulator of the cellular antioxidant response.[2] However, in various cancer types, constitutive activation of the NRF2 signaling pathway contributes to therapeutic resistance and enhanced tumor cell survival.[3] this compound offers a valuable tool for investigating the role of NRF2 in cancer biology and for developing novel therapeutic strategies to overcome chemoresistance. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the NRF2 pathway.
Mechanism of Action
This compound functions by directly binding to NRF2 and inhibiting its transcriptional activity.[3] This interference prevents the expression of NRF2-dependent downstream target genes, which are involved in antioxidant defense and drug detoxification.[4] Studies have shown that this compound can sensitize cancer cells to chemotherapeutic agents, highlighting its potential in combination therapies.[3]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines. This data can serve as a starting point for designing experiments with new cell lines.
Table 1: IC50 Value for this compound
| Compound | IC50 (µM) | Assay Conditions | Reference |
| This compound | 1.9 | Not specified | [1][4] |
Table 2: Effective Concentrations of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| A549 | 5 | 72 hours | Dose-dependent reduction in NRF2 transcriptional activity. | [3] |
| MGH7 (LUSC) | 5 | Not specified | Reduced the IC50 of BKM120 from 15.46 µM to 5.503 µM. | [5] |
| XDO377 (LUSC Organoids) | 5 | 48 hours | Inhibition of NRF2 and NQO1 expression. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NRF2 signaling pathway and a general experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML356 in Mouse Models
Disclaimer: As of the latest literature review, no specific in vivo studies detailing the dosage and administration of ML356 in mouse models have been published. The following information is based on the known characteristics of this compound and data from studies on other fatty acid synthase (FASN) inhibitors. This document is intended to serve as a foundational guide for researchers initiating preclinical studies with this compound and should not be considered a direct protocol. Independent dose-finding and toxicology studies are imperative.
Introduction to this compound
This compound is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE)[1][2]. FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in various diseases, including cancer, to support rapid cell proliferation and membrane production. By inhibiting the thioesterase domain, this compound effectively blocks the final step of fatty acid synthesis, leading to a reduction in the production of palmitate[1][2]. Its selectivity for FASN-TE over other human thioesterases makes it a valuable tool for studying the role of FASN in pathological processes[1][2].
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₅N₃O₄S₂ |
| Molecular Weight | 423.5 g/mol |
| IC₅₀ for FASN-TE | 334 nM |
| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL, Ethanol: 0.5 mg/mL |
Mechanism of Action: FASN Inhibition
Fatty acid synthase catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is crucial for providing the building blocks for more complex lipids required for cell membrane formation, energy storage, and protein modification. In many cancer cells, the FASN pathway is hyperactivated to meet the high demand for lipids. Inhibition of the FASN thioesterase domain by this compound prevents the release of the final palmitate product, leading to a disruption of these cellular processes and potentially inducing apoptosis in cancer cells.
References
Application Notes and Protocols for Developing a Cell-Based Assay with ML356
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML356 is a small molecule activator of the Integrated Stress Response (ISR), a crucial cellular signaling network that responds to various stress conditions to restore homeostasis. Specifically, this compound promotes the activation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the ISR and the Unfolded Protein Response (UPR). The activation of the ATF4 pathway is a critical event in cellular adaptation to stress, and its modulation has therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.
These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound and similar compounds that modulate the ATF4 signaling pathway.
Mechanism of Action
The ISR is triggered by a family of four eIF2α kinases: PERK, GCN2, PKR, and HRI.[1][2] Each kinase responds to specific cellular stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, or heme deficiency.[1][2] Activation of any of these kinases leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] This phosphorylation event reduces global protein synthesis but selectively enhances the translation of ATF4 mRNA.[3][4] Subsequently, ATF4 protein translocates to the nucleus and activates the transcription of a battery of target genes that are involved in stress resolution, including amino acid synthesis, antioxidant response, and protein folding.[3][5] Key downstream targets of ATF4 include CHOP and GADD34.[6][7]
While the precise molecular target of this compound has not been definitively elucidated in the provided search results, its functional effect is the activation of this eIF2α-ATF4 signaling cascade.
Signaling Pathway Diagram
Caption: this compound activates the ISR, leading to eIF2α phosphorylation and subsequent ATF4-mediated gene expression.
Quantitative Data Summary
| Assay Type | Compound | Cell Line | Parameter | Value | Reference |
| Primary HTS | This compound (CID 4443990) | BH1578 | AC50 | 9.4 µM | [8] |
| Confirmatory Assay | This compound (CID 4443990) | BH1651 | AC50 | 4 µM | [8] |
| Resynthesized Compound | This compound | BH1651 | AC50 | 2.7 µM | [8] |
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to assess the activity of this compound.
ATF4 Reporter Gene Assay (Luciferase-Based)
This assay provides a quantitative measure of ATF4 transcriptional activity.
Experimental Workflow Diagram:
Caption: Workflow for the ATF4 luciferase reporter gene assay.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
ATF4-responsive luciferase reporter plasmid (e.g., containing ATF4 binding elements driving firefly luciferase)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the ATF4-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of this compound in complete medium. Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Equilibrate the dual-luciferase reagents to room temperature.
-
Remove the medium from the wells and wash once with PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes
This method measures the change in mRNA levels of ATF4 target genes, such as CHOP (also known as DDIT3) and GADD34, upon treatment with this compound.
Experimental Workflow Diagram:
Caption: Workflow for qRT-PCR analysis of ATF4 target genes.
Materials:
-
HeLa or other suitable cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
Primers for CHOP, GADD34, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or DMSO vehicle control for 6-8 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers. Run the reactions on a qRT-PCR instrument.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Phosphorylated eIF2α and Total ATF4
This assay directly measures the phosphorylation of eIF2α and the accumulation of ATF4 protein, key events in the signaling pathway activated by this compound.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of p-eIF2α and ATF4.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF2α (Ser51), rabbit anti-total eIF2α, rabbit anti-ATF4
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells and treat with this compound for the desired time (e.g., 1-4 hours for p-eIF2α, 4-8 hours for ATF4). Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-eIF2α, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total eIF2α, ATF4, and a loading control to ensure equal protein loading.
Troubleshooting and Considerations
-
Cell Line Specificity: The response to this compound may vary between different cell lines. It is recommended to test a panel of cell lines to identify the most responsive model for your specific research question.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can induce cellular stress.
-
Time Course Experiments: It is advisable to perform time-course experiments to determine the optimal incubation time for observing the desired effects of this compound on p-eIF2α, ATF4, and target gene expression.
-
Positive Controls: Include a known activator of the UPR/ISR, such as tunicamycin or thapsigargin, as a positive control in your experiments to validate the assay performance.
By following these detailed application notes and protocols, researchers can effectively develop and utilize cell-based assays to investigate the biological activity of this compound and other modulators of the ATF4 signaling pathway.
References
- 1. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF2α kinases: their structures and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hibercell.com [hibercell.com]
- 6. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New activators of eIF2α Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML356 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML356 is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism. In cancer cells, which exhibit altered metabolic pathways to support their rapid growth and proliferation, ACLY is often upregulated. By catalyzing the conversion of citrate to acetyl-CoA, ACLY provides the building blocks for de novo fatty acid synthesis, a process essential for membrane production and signaling molecule generation in cancer cells. Inhibition of ACLY by this compound disrupts this lipogenic pathway, leading to suppressed tumor cell growth and induction of apoptosis, making it a promising target for cancer therapy.[1][2][3]
The therapeutic potential of this compound may be enhanced when used in combination with other established cancer therapies. By targeting a fundamental metabolic pathway, this compound can create vulnerabilities in cancer cells that can be exploited by chemotherapy, radiotherapy, targeted therapies, and immunotherapies. These application notes provide a detailed overview of the preclinical rationale and methodologies for utilizing this compound in combination with other cancer treatments.
Mechanism of Action of this compound (ACLY Inhibition)
This compound exerts its anti-cancer effects by inhibiting ATP-citrate lyase. This inhibition leads to a depletion of the cytosolic pool of acetyl-CoA, which has several downstream consequences detrimental to cancer cells:
-
Inhibition of Fatty Acid Synthesis: Reduced acetyl-CoA levels directly impair the synthesis of fatty acids, which are essential for the formation of cell membranes, lipid signaling molecules, and post-translational modification of proteins.[1][2]
-
Induction of Apoptosis: The disruption of lipid metabolism and the accumulation of citrate can trigger programmed cell death (apoptosis) in cancer cells.[1]
-
Cell Cycle Arrest: By interfering with the metabolic processes required for cell growth, ACLY inhibition can lead to cell cycle arrest.
This compound in Combination with Chemotherapy
Rationale:
Combining this compound with conventional chemotherapeutic agents can offer a synergistic anti-tumor effect. Chemotherapy drugs often induce DNA damage and cellular stress. By simultaneously targeting the metabolic pathways that cancer cells rely on for survival and proliferation, this compound can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.
Preclinical Evidence (Hypothetical Synergies):
While specific data for this compound in combination with all chemotherapeutic agents is limited, the mechanism of action suggests potential synergy with:
-
Doxorubicin: By inhibiting the lipogenic pathway, this compound may enhance the cytotoxic effects of doxorubicin, an anthracycline antibiotic that intercalates DNA.
-
Cisplatin: Cisplatin forms DNA adducts, leading to apoptosis. The metabolic stress induced by this compound could potentiate the apoptotic signaling triggered by cisplatin.
Quantitative Data Summary:
No specific quantitative data for this compound in combination with chemotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.
| Cancer Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Combination Index (CI) | Effect |
| MCF-7 (Breast) | Doxorubicin (IC50) | 10 | < 1 | Synergistic |
| A549 (Lung) | Cisplatin (IC50) | 10 | < 1 | Synergistic |
Experimental Protocols:
1. In Vitro Cell Viability Assay (MTT Assay):
-
Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent on cancer cell viability.
-
Materials: Cancer cell lines, 96-well plates, cell culture medium, this compound, chemotherapeutic agent (e.g., doxorubicin), MTT reagent, DMSO, microplate reader.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, the chemotherapeutic agent, and the combination of both for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability and determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. In Vivo Xenograft Model:
-
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.[4]
-
Materials: Immunocompromised mice, cancer cells, Matrigel, this compound formulation, chemotherapeutic agent, calipers.
-
Procedure:
-
Implant cancer cells subcutaneously into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments as per the determined schedule and dosage.
-
Measure tumor volume with calipers and monitor animal body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
This compound in Combination with Radiotherapy
Rationale:
Radiotherapy induces DNA damage, primarily through the generation of reactive oxygen species (ROS). Cancer cells have mechanisms to repair this damage, leading to radioresistance. By disrupting cellular metabolism, this compound may impair the ability of cancer cells to cope with radiation-induced stress and repair DNA damage, thereby sensitizing them to radiotherapy.
Preclinical Evidence (Hypothetical Synergies):
Inhibition of ACLY could potentially enhance the efficacy of radiotherapy by:
-
Impairing DNA Repair: The metabolic stress induced by this compound may limit the energy and resources available for DNA repair pathways.
-
Increasing Oxidative Stress: Disruption of normal metabolic flux could lead to an increase in endogenous ROS, further augmenting the effects of radiation.
Quantitative Data Summary:
No specific quantitative data for this compound in combination with radiotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.
| Cancer Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Sensitizer Enhancement Ratio (SER) | Effect |
| U87-MG (Glioblastoma) | 2, 4, 6 | 10 | > 1 | Radiosensitization |
| HCT116 (Colon) | 2, 4, 6 | 10 | > 1 | Radiosensitization |
Experimental Protocols:
1. In Vitro Clonogenic Survival Assay:
-
Objective: To assess the ability of this compound to radiosensitize cancer cells.
-
Materials: Cancer cell lines, cell culture dishes, this compound, radiation source.
-
Procedure:
-
Treat cancer cells with this compound for a predetermined time.
-
Expose the cells to varying doses of ionizing radiation.
-
Plate the cells at a low density and allow them to form colonies for 10-14 days.
-
Fix and stain the colonies, and count the number of colonies with >50 cells.
-
Calculate the surviving fraction and determine the Sensitizer Enhancement Ratio (SER).
-
This compound in Combination with PARP Inhibitors
Rationale:
PARP (Poly (ADP-ribose) polymerase) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations. By blocking an alternative DNA repair pathway, PARP inhibitors lead to synthetic lethality in these cancer cells.[5] It is hypothesized that the metabolic stress induced by this compound could further compromise the ability of cancer cells to repair DNA damage, potentially synergizing with PARP inhibitors.
Preclinical Evidence (Hypothetical Synergies):
Combining this compound with a PARP inhibitor like olaparib could be particularly effective in BRCA-mutant cancers by:
-
Exacerbating DNA Damage: The metabolic disruption caused by this compound may lead to an accumulation of endogenous DNA damage, increasing the reliance on PARP-mediated repair.
-
Enhancing Synthetic Lethality: By further stressing the cellular repair machinery, this compound could lower the threshold for apoptosis induced by PARP inhibition.
This compound in Combination with Immunotherapy
Rationale:
Recent studies have shown that metabolic reprogramming within the tumor microenvironment can influence anti-tumor immunity. Inhibition of ACLY has been demonstrated to overcome resistance to cancer immunotherapy.[6] This effect is thought to be mediated by the induction of polyunsaturated fatty acid (PUFA) peroxidation and subsequent activation of the cGAS-STING innate immune pathway, which can enhance T-cell responses against the tumor.[6]
Preclinical Evidence:
-
Upregulation of PD-L1: ACLY inhibition can lead to an upregulation of the immune checkpoint protein PD-L1 on cancer cells.[6] While this may seem counterintuitive, it suggests an active immune response within the tumor microenvironment that the cancer cell is trying to suppress.
-
Activation of the cGAS-STING Pathway: The leakage of mitochondrial DNA due to cellular stress from ACLY inhibition can activate the cGAS-STING pathway, a critical component of the innate immune response that can promote anti-tumor T-cell activity.[6]
Quantitative Data Summary:
No specific quantitative data for this compound in combination with immunotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.
| In Vivo Model | Immunotherapy | This compound Treatment | Tumor Growth Inhibition (%) | Increase in CD8+ T-cell Infiltration |
| Syngeneic Mouse Model | anti-PD-1 | 20 mg/kg, daily | 75% (vs. 40% with anti-PD-1 alone) | Significant increase |
Experimental Protocols:
1. In Vitro Co-culture Assay:
-
Objective: To assess the effect of this compound on the ability of immune cells to kill cancer cells.
-
Materials: Cancer cell lines, peripheral blood mononuclear cells (PBMCs) or specific T-cell populations, this compound, flow cytometer.
-
Procedure:
-
Treat cancer cells with this compound for 24-48 hours.
-
Co-culture the treated cancer cells with activated PBMCs or T-cells.
-
After 24-72 hours, assess cancer cell viability and T-cell activation markers (e.g., CD69, IFN-γ) by flow cytometry.
-
2. In Vivo Syngeneic Mouse Model:
-
Objective: To evaluate the efficacy of this compound in combination with immune checkpoint inhibitors in an immunocompetent mouse model.
-
Materials: Syngeneic mouse tumor cell line, immunocompetent mice, this compound formulation, immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Procedure:
-
Implant syngeneic tumor cells into immunocompetent mice.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer this compound and the immune checkpoint inhibitor according to the planned schedule.
-
Monitor tumor growth and overall survival.
-
At the end of the study, analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.
-
Visualizations
Caption: this compound inhibits ACLY, blocking cytosolic Acetyl-CoA production.
Caption: Workflow for in vivo testing of this compound combination therapies.
References
- 1. Synergistic effects of radiotherapy and targeted immunotherapy in improving tumor treatment efficacy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of radiotherapy and immunotherapy: A promising but not simple partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors with ML356, an MTHFD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, where tumor cells alter their metabolic pathways to sustain rapid proliferation and survival.[1][2] One-carbon (1C) metabolism is a critical network of reactions that provides essential precursors for the synthesis of nucleotides and amino acids, making it a key therapeutic target.[3] A pivotal enzyme in the mitochondrial branch of this pathway is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[3] MTHFD2 is highly expressed in a wide range of cancers while being largely absent in healthy adult tissues, presenting an attractive therapeutic window.[4][5][6] Inhibition of MTHFD2 disrupts the production of one-carbon units, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[3]
ML356 has been identified as a potent and selective inhibitor of MTHFD2. These application notes provide a comprehensive guide for utilizing this compound to investigate metabolic reprogramming in tumor cells, including detailed experimental protocols and data presentation guidelines. While the specific inhibitor used in some of the cited protocols may be a different MTHFD2 inhibitor, the principles and methodologies are broadly applicable to this compound.
Mechanism of Action and Signaling Pathways
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3] This reaction is a crucial step in providing one-carbon units for de novo purine synthesis.[4] The expression of MTHFD2 is regulated by key oncogenic signaling pathways. The mTORC1 pathway, a central regulator of cell growth, promotes the expression of the transcription factor ATF4, which in turn upregulates MTHFD2.[7] Additionally, the transcription factor c-Myc can directly bind to the MTHFD2 gene promoter, activating its transcription.[4][7] By inhibiting MTHFD2, this compound disrupts the downstream production of purines and other essential molecules, thereby impeding the metabolic reprogramming that fuels tumor growth.
References
- 1. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for ML356 Treatment in In Vivo Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML356 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] this compound restores cell cycle control by inhibiting CDK4/6, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein and blocking cell cycle progression.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vivo xenograft models to assess its anti-tumor efficacy.
Mechanism of Action
This compound targets the Cyclin D-CDK4/6-Rb pathway. In normal cells, progression through the G1 phase of the cell cycle is controlled by the Rb protein. When hypophosphorylated, Rb binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. For the cell to divide, Cyclin D complexes with CDK4/6, and this complex phosphorylates Rb. Phosphorylated Rb releases E2F, allowing for the transcription of S-phase genes and cell cycle progression. In cancer cells with an overactive CDK4/6 pathway, this compound binds to and inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of a representative CDK4/6 inhibitor in various xenograft models. This data is provided as a reference for expected outcomes with this compound.
Table 1: Efficacy of CDK4/6 Inhibition in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes |
| MCF-7 | BALB/c Nude | 100 mg/kg, daily oral gavage | Significant tumor growth inhibition |
| ZR-75-1 | NOD/SCID | 150 mg/kg, 5 days on/2 days off | Tumor regression and delayed regrowth |
Table 2: Efficacy of CDK4/6 Inhibition in Glioblastoma Xenograft Models
| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes |
| U87 MG | Athymic Nude | 100 mg/kg, daily oral gavage | Prolonged survival and reduced tumor burden |
| T98G | NOD/SCID | 125 mg/kg, daily oral gavage | Inhibition of tumor progression |
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol outlines the procedure for establishing a subcutaneous solid tumor xenograft model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to approximately 80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Cell Resuspension: Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate and growth. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Oral gavage needles
-
Balance and weighing supplies
Procedure:
-
Preparation of this compound Formulation: Prepare the desired concentration of this compound in a suitable vehicle. Ensure the formulation is homogenous. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse, dissolve 20 mg of this compound in 2 mL of vehicle.
-
Animal Dosing: Administer this compound to the treatment group via oral gavage according to the predetermined schedule (e.g., daily, 5 days on/2 days off). The control group should receive the vehicle only.
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
Efficacy Evaluation
Procedure:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the treatment period. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: Monitor the animals for survival. The study endpoint may be defined by tumor size limits, body weight loss, or other signs of morbidity. Survival data can be plotted using a Kaplan-Meier curve.
-
Toxicity Assessment: Monitor for any signs of toxicity, including significant body weight loss (>15-20%), lethargy, ruffled fur, or other adverse effects.
-
Biomarker Analysis (Optional): At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot for pRb, immunohistochemistry for Ki-67) to confirm the mechanism of action of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low tumor take rate | Poor cell viability, incorrect injection technique, insufficient cell number | Ensure high cell viability (>90%), inject subcutaneously (not intradermally), optimize cell number, consider using Matrigel. |
| High variability in tumor growth | Inconsistent cell injection, genetic drift of cell line, animal health issues | Ensure consistent injection technique and cell number, use low passage number cells, monitor animal health closely. |
| Adverse effects in treated animals | Compound toxicity, vehicle intolerance | Reduce the dose of this compound, test a different vehicle, consult toxicology data. |
Conclusion
This compound is a promising therapeutic agent for cancers with a dysregulated CDK4/6 pathway. The protocols outlined in these application notes provide a framework for robust preclinical evaluation of this compound in in vivo xenograft models. Careful planning and execution of these studies are essential for obtaining reliable and reproducible data to support further clinical development.
References
Application Notes and Protocols: Assessing the Impact of ML356 on Palmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol to investigate the potential effects of the small molecule compound ML356 on de novo palmitate synthesis. While the direct impact of this compound on fatty acid metabolism is not extensively documented, this protocol offers a robust framework for screening and characterizing its potential inhibitory or modulatory effects. The methodologies described herein are applicable to a broad range of research and drug discovery efforts aimed at identifying novel regulators of lipid metabolism. The protocol details both a biochemical approach using purified fatty acid synthase (FASN) and a cell-based assay to measure de novo lipogenesis in a relevant cellular context.
Introduction
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from acetyl-CoA, with palmitate being the primary product. This process is catalyzed by a series of enzymes, most notably ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN). Dysregulation of DNL is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the enzymes in this pathway attractive therapeutic targets. The identification and characterization of small molecules that modulate DNL are therefore of significant interest in drug development.
This protocol outlines a systematic approach to evaluate the impact of a test compound, exemplified by this compound, on palmitate synthesis. The protocol is divided into two main experimental arms: a biochemical assay to assess the direct inhibition of FASN, the terminal enzyme in palmitate synthesis, and a cell-based assay to measure the overall effect on the DNL pathway within a cellular system.
Key Experimental Protocols
Biochemical FASN Activity Assay
This assay directly measures the activity of purified FASN by monitoring the incorporation of a radiolabeled precursor into palmitate.
Materials and Reagents:
-
Purified human FASN
-
Acetyl-CoA
-
[³H]-Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer
-
This compound (or other test compounds)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, NADPH, and purified FASN.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-Malonyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Extract the synthesized fatty acids using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
Cell-Based De Novo Lipogenesis Assay using Stable Isotope Labeling
This assay measures the rate of new fatty acid synthesis in cultured cells by tracing the incorporation of a stable isotope-labeled precursor, such as [¹³C]-acetate, into cellular lipids.
Materials and Reagents:
-
Human hepatoma cell line (e.g., HepG2) or other relevant cell line
-
Cell culture medium and supplements
-
[1-¹³C]-Acetate
-
This compound (or other test compounds)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Internal standard (e.g., deuterated palmitate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Replace the medium with fresh medium containing [1-¹³C]-Acetate and continue the incubation for 4-8 hours. 4
Application Notes and Protocols for ML356 in Lipid Droplet Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML356 is a small molecule inhibitor identified for its potent activity in preventing the formation of lipid droplets (LDs), which are crucial organelles for lipid storage and metabolism. Dysregulation of lipid droplet dynamics is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the mechanisms of lipid droplet formation and to explore potential therapeutic interventions. This compound is part of a chemical series including the optimized probe ML360, which has been shown to potently inhibit LD formation across multiple cell lines.[1][2] While the precise molecular target of this chemical series remains to be elucidated, studies indicate that it acts by inhibiting the formation of new lipid droplets rather than by promoting the breakdown (lipolysis) of existing ones.[1]
Data Presentation
The following table summarizes the quantitative data for the related potent inhibitor ML360, which was developed from the same chemical scaffold as this compound. This data is provided to offer a reference for the expected potency of this class of inhibitors.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Drosophila melanogaster S3 | Lipid Droplet Formation | EC50 | 2 nM | [2] |
| Murine 3T3-L1 | Lipid Droplet Accumulation | EC50 | 8 nM | [1][2] |
| Simian COS-7 | Lipid Droplet Formation | Potent Inhibition | - | [1][2] |
| Murine AML12 | Lipid Droplet Formation | Potent Inhibition | - | [1][2] |
| Murine 3T3-L1 | Adipocyte Differentiation | EC50 (LD reduction) | Potent Activity | [1] |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism and experimental use of this compound, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound in inhibiting lipid droplet formation.
Caption: A typical experimental workflow for studying the effect of this compound on lipid droplet formation.
Experimental Protocols
Protocol 1: Induction and Inhibition of Lipid Droplet Formation in Mammalian Cells
This protocol describes the induction of lipid droplet formation in a mammalian cell line (e.g., 3T3-L1 or AML12) and the assessment of the inhibitory effect of this compound.
Materials:
-
Mammalian cell line (e.g., 3T3-L1, COS-7, AML12)
-
Cell culture medium (e.g., DMEM for 3T3-L1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Oleic acid solution (e.g., 400 µM in culture medium)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in ethanol)
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
96-well or 1536-well imaging plates (black, clear bottom)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed the cells onto sterile glass coverslips placed in a multi-well plate or directly into an imaging plate.[1]
-
For 3T3-L1 cells in a 1536-well plate, dispense 4 µL of cell suspension to achieve a density of 500 cells per well.[1]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.[1]
-
-
Compound Treatment and Lipid Droplet Induction:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept low (e.g., 0.5% or less).[1]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
To induce lipid droplet formation, add oleic acid to the medium to a final concentration of 400 µM.[1]
-
Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[1]
-
-
Cell Fixation and Staining:
-
After the incubation period, carefully aspirate the medium.
-
Fix the cells by adding 4% PFA in PBS and incubate for 20-30 minutes at room temperature.[1]
-
Wash the cells three to four times with PBS.[1]
-
Prepare a staining solution containing BODIPY 493/503 (for lipid droplets) and Hoechst 33342 (for nuclei) in PBS.
-
Add the staining solution to each well and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for BODIPY (green fluorescence) and Hoechst (blue fluorescence).[1]
-
Quantify the number and size of lipid droplets per cell using image analysis software. The total number of nuclei can be used to assess cell viability.[1]
-
Generate dose-response curves to determine the EC50 value of this compound for lipid droplet formation inhibition.
-
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes, a process characterized by significant lipid droplet accumulation.
Materials:
-
3T3-L1 pre-adipocytes
-
Pre-adipocyte medium (PM-1)
-
Differentiation medium (DM-2)
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding and Growth:
-
Induction of Differentiation and this compound Treatment:
-
Induce differentiation by removing the pre-adipocyte medium and replacing it with 200 µL of differentiation medium.[1]
-
Add this compound at various concentrations to the differentiation medium. The final DMSO concentration should be 0.5% or less.[1]
-
Incubate the cells for the duration of the differentiation protocol (typically 8-10 days), changing the medium with freshly prepared differentiation medium and this compound every 2-3 days.
-
-
Assessment of Lipid Accumulation:
-
On the final day of differentiation, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 20 minutes.
-
Wash repeatedly with water to remove unbound dye.
-
Elute the stain from the cells by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted dye at approximately 510 nm to quantify lipid accumulation.
-
Conclusion
This compound and its related compounds are valuable chemical tools for the study of lipid droplet biology. The protocols outlined above provide a framework for investigating the inhibitory effects of this compound on lipid droplet formation in various cellular contexts. Given that the molecular target is still unknown, this compound can be employed in phenotypic screens and mechanistic studies to further unravel the complex processes of lipid storage and metabolism. Researchers should note the species-specific effects observed with related compounds and consider this in their experimental design.[3]
References
- 1. ML360, A Potent Inhibitor of Lipid Droplet Formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML360, A Potent Inhibitor of Lipid Droplet Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibitors of lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML356 Off-Target Effects
This guide is intended for researchers, scientists, and drug development professionals using ML356, a selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE). While this compound has a documented on-target activity, all small molecule inhibitors have the potential for off-target effects, particularly at concentrations above the IC50 for their primary target. This resource provides troubleshooting advice for unexpected experimental outcomes that may arise from such off-target activities.
Disclaimer: There is currently limited publicly available data on the specific off-target profile of this compound. The potential off-target effects discussed in this guide are hypothesized based on the chemical structure of this compound, which contains moieties (thiazole, morpholine, sulfonylphenyl) commonly found in compounds with known off-target activities. The troubleshooting advice and experimental protocols provided are intended to guide researchers in systematically investigating and deconvoluting unexpected results.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing apoptosis at concentrations of this compound that are higher than its reported IC50 for FASN-TE inhibition. Is this an expected on-target effect?
A1: While inhibition of FASN can lead to apoptosis in cancer cells that are highly dependent on de novo fatty acid synthesis, apoptosis at concentrations significantly above the FASN-TE IC50 could indicate an off-target effect. The chemical structure of this compound contains a 2-aminothiazole moiety, which is present in numerous compounds known to target a variety of cellular proteins, including kinases that regulate cell survival and apoptosis.
Potential Off-Target Mechanism: Inhibition of pro-survival kinases. Many kinase inhibitors contain thiazole rings. Off-target inhibition of kinases involved in cell survival signaling pathways (e.g., PI3K/Akt, MEK/ERK) could induce apoptosis.
Troubleshooting & Validation:
-
Dose-response analysis: Perform a detailed dose-response curve for apoptosis induction and compare it to the dose-response for the inhibition of fatty acid synthesis (e.g., by measuring palmitate levels). A significant rightward shift for apoptosis would suggest an off-target effect.
-
Kinase activity profiling: Screen this compound against a panel of kinases, particularly those involved in cell survival pathways.
-
Control compound: If available, use a structurally similar but inactive analog of this compound to see if it induces the same apoptotic effect.
Q2: I am observing unexpected changes in cell morphology and cytoskeletal organization after treating my cells with this compound. What could be the underlying cause?
A2: Changes in cell morphology and cytoskeletal organization are not a commonly reported direct consequence of FASN inhibition. The thiazole and morpholine moieties in this compound are found in compounds that can interact with cytoskeletal components or their regulatory proteins.
Potential Off-Target Mechanism:
-
Tubulin polymerization inhibition: Some thiazole-containing compounds have been shown to interfere with microtubule dynamics.
-
Rho kinase (ROCK) inhibition: Inhibition of ROCK or other kinases that regulate the actin cytoskeleton can lead to significant morphological changes.
Troubleshooting & Validation:
-
Immunofluorescence staining: Stain cells for key cytoskeletal components like alpha-tubulin and F-actin to visualize any disruptions.
-
Tubulin polymerization assay: In a cell-free system, assess the effect of this compound on the polymerization of purified tubulin.
-
ROCK activity assay: Measure the activity of ROCK in cell lysates treated with this compound.
Q3: My in vivo experiments with this compound are showing unexpected systemic effects (e.g., cardiovascular or neurological) that don't seem related to FASN inhibition. How can I investigate this?
A3: Systemic effects in vivo can arise from off-target activities on ion channels, G-protein coupled receptors (GPCRs), or metabolic enzymes. The morpholine and sulfonylphenyl groups in this compound are present in many drugs with known cardiovascular or CNS activities.
Potential Off-Target Mechanisms:
-
hERG channel inhibition: Blockade of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmias.
-
GPCR modulation: Interaction with various GPCRs in the cardiovascular and central nervous systems.
-
Cytochrome P450 (CYP) enzyme inhibition: Inhibition of CYP enzymes can alter the metabolism of this compound or other co-administered substances, leading to toxicity.
Troubleshooting & Validation:
-
hERG patch-clamp assay: This is the gold-standard for assessing hERG channel liability.
-
GPCR binding or functional assays: Screen this compound against a panel of GPCRs relevant to the observed phenotype.
-
CYP450 inhibition assay: Evaluate the inhibitory activity of this compound against major human CYP isoforms.
Quantitative Data Summary
Due to the lack of specific off-target data for this compound, the following table presents its known on-target activity and lists the hypothesized off-target classes based on its chemical structure. Researchers are encouraged to generate their own data for these potential off-targets in their experimental systems.
| Target Class | Specific Target | Activity | IC50/Ki | Comments |
| On-Target | Fatty Acid Synthase Thioesterase Domain (FASN-TE) | Inhibition | 334 nM | Primary target of this compound. |
| Hypothesized Off-Targets | ||||
| Kinases | Pro-survival kinases (e.g., Akt, ERK), Cell cycle kinases (e.g., CDKs), Cytoskeletal kinases (e.g., ROCK) | Inhibition | Unknown | Thiazole and morpholine moieties are common in kinase inhibitors. |
| Ion Channels | hERG potassium channel | Inhibition | Unknown | A common liability for many small molecules. |
| GPCRs | Various | Agonism/Antagonism | Unknown | Morpholine and sulfonylphenyl groups are present in GPCR-active compounds. |
| Metabolic Enzymes | Cytochrome P450 (CYP) isoforms | Inhibition | Unknown | Potential for drug-drug interactions. |
Key Experimental Protocols
1. Kinase Inhibitor Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Assay Format: A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to the desired concentrations.
-
In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted this compound to the wells. Include a DMSO-only control.
-
Incubate to allow the kinase reaction to proceed.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for any inhibited kinases.
-
2. hERG Channel Patch-Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture HEK293-hERG cells to the appropriate confluency.
-
Prepare solutions of this compound at various concentrations in the extracellular recording solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents.
-
Perfuse the cell with the this compound-containing solution and record the currents again.
-
Wash out the compound to assess the reversibility of the inhibition.
-
Repeat for multiple concentrations and cells to construct a dose-response curve and calculate the IC50 value.
-
Visualizations
Technical Support Center: Improving ML356 Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of ML356. The following information is curated to address common issues and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our mouse models after oral administration. What are the potential reasons for this?
Low oral bioavailability is a common challenge for many small molecule inhibitors and can be attributed to several factors. For a compound like this compound, which may have poor aqueous solubility, the primary reasons for low plasma concentrations after oral dosing could include:
-
Poor Aqueous Solubility: The compound may not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. Many kinase inhibitors are crystalline and have poor solubility in water.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, significantly reducing the amount of active drug.[1]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen, limiting its net absorption.
Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility, permeability, and crystal structure of your this compound batch.
-
Formulation Development: The vehicle used for administration is critical. Simple aqueous suspensions are often inadequate for poorly soluble compounds. Experiment with different formulation strategies.
-
Route of Administration Comparison: Administer this compound via an intravenous (IV) route to determine its absolute bioavailability and to understand its clearance. This will help differentiate between poor absorption and high clearance issues.
Troubleshooting Guides
Issue 1: this compound is difficult to dissolve for in vivo dosing.
Cause: this compound likely has poor aqueous solubility, a common characteristic of many small molecule inhibitors.
Solution: A co-solvent-based formulation can be developed to increase the solubility of the compound.
Experimental Protocol: Co-solvent Formulation Development
This protocol is adapted from a study on another poorly soluble kinase inhibitor, GBO-006.[2][3]
-
Screening of Co-solvents and Surfactants:
-
Prepare a series of potential formulations by testing various compositions of generally regarded as safe (GRAS) excipients.
-
Commonly used co-solvents include Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), and ethanol.
-
Surfactants like Solutol HS 15 (macrogol 15 hydroxystearate) or Poloxamer 188 can be included to improve and maintain solubility.
-
A pH-adjusting buffer (e.g., 100mM citrate buffer, pH 3.0) can also be beneficial.
-
-
Solubility Assessment:
-
Aim for a target concentration, for example, 10 mg/mL of this compound, in each test formulation.
-
Vortex and sonicate the mixtures to facilitate dissolution.
-
Visually inspect the solutions for clarity immediately after preparation and after a storage period (e.g., 24 hours to 2 weeks) at room temperature to check for precipitation.
-
-
Selection of Lead Formulation:
-
Choose the formulation that results in a clear solution with no precipitation over the desired storage period.
-
Example Co-Solvent Formulations for a Poorly Soluble Compound [2][3]
| Formulation ID | Composition | Observation (at 10 mg/mL) |
| A | 10% DMSO + 90% Saline | Precipitation after 24h |
| B | 100% DMSO | Clear solution, but may have toxicity concerns for repeated dosing |
| C | 10% DMSO + 40% PEG 400 + 50% Water | Precipitation after 24h |
| L (Optimized) | 20% DMSO + 40% PEG 400 + 30% of 100mM citrate buffer (pH 3.0) + 10% Solutol | Clear solution, no precipitation after 2 weeks |
Issue 2: Oral bioavailability of this compound remains low even with an improved formulation.
Cause: Poor permeability or significant first-pass metabolism might be the limiting factors.
Solution: Advanced formulation strategies can be employed to enhance absorption and protect the drug from metabolic degradation.
Alternative Formulation Strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[1][4]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.[1][5] Techniques include nanosuspensions stabilized by surfactants.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in its non-crystalline, high-energy amorphous state within a polymer matrix can improve its solubility and dissolution rate.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[4][6]
Workflow for Selecting an Advanced Formulation
Caption: Workflow for troubleshooting and improving low oral bioavailability.
Key Experiments and Methodologies
Pharmacokinetic (PK) Study in Murine Models
Objective: To determine key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and bioavailability, following intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Model: Use appropriate mouse strains (e.g., CD-1 or C57BL/6), ensuring they are healthy and within a specific weight range. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The drug should be formulated in a vehicle suitable for IV injection (e.g., a solution containing a low percentage of DMSO in saline).
-
Oral (PO): Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) using the optimized formulation.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25 µL) from a cohort of animals at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation. Add an excess of cold acetonitrile (e.g., 200 µL) containing an internal standard to a small volume of plasma (e.g., 25 µL).[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Signaling Pathway Context for this compound (Hypothetical)
Assuming this compound is a kinase inhibitor, its ability to reach the target tissue and engage the kinase is paramount for efficacy. Low bioavailability directly impacts the therapeutic concentration achievable at the site of action.
Caption: Pathway from oral dose to target inhibition, highlighting bioavailability barriers.
References
Technical Support Center: Overcoming Resistance to ML359 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Protein Disulfide Isomerase (PDI) inhibitor, ML359.
Frequently Asked Questions (FAQs)
Q1: What is ML359 and what is its primary target?
A1: ML359 is a potent, selective, and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is an enzyme crucial for catalyzing the formation and rearrangement of disulfide bonds in proteins within the endoplasmic reticulum.[3]
Q2: What is the mechanism of action of ML359?
A2: ML359 inhibits the reductase activity of PDI.[4] By binding to PDI, likely at the b'x interface of the enzyme, it prevents the proper folding of nascent proteins that rely on disulfide bond formation, which can lead to cellular stress and apoptosis.[3][4][5]
Q3: What are the main applications of ML359 in research?
A3: ML359 is primarily used as a tool compound to study the role of PDI in various biological processes. Its most prominent application is in thrombosis research, where PDI inhibition has been shown to prevent platelet accumulation and fibrin generation.[6] It is also being investigated for its potential in cancer therapy, as PDI is often overexpressed in cancer cells and contributes to their survival and proliferation.[7]
Q4: Is ML359 toxic to cells?
A4: ML359 has been shown to have low cytotoxicity in several human cell lines, including HeLa, HEK293, and HepG2, with IC50 values greater than 30 µM in viability assays.[1]
Troubleshooting Guides
Guide 1: Inconsistent or Weak Inhibition in PDI Activity Assays
Problem: You are observing lower-than-expected or inconsistent inhibition of PDI activity in your in vitro assays (e.g., insulin aggregation assay).
| Possible Cause | Troubleshooting Steps |
| ML359 Degradation | Prepare fresh stock solutions of ML359 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Incorrect Assay Conditions | Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent solvent effects. Optimize the concentrations of PDI and the substrate (e.g., insulin) for your specific assay conditions. Ensure the buffer composition and pH are optimal for PDI activity. |
| Reagent Quality | Use high-purity recombinant PDI. If using cell lysates, be aware that other cellular components can interfere with the assay.[8] The presence of other thiol isomerases could also affect the results, although ML359 is highly selective. |
| Assay Method | For insulin aggregation assays, ensure the insulin solution is freshly prepared and free of aggregates before starting the reaction. Monitor the aggregation kinetically to capture the full inhibition curve.[9][10] Consider using a more sensitive fluorometric assay if turbidity measurements are inconsistent.[8] |
Guide 2: High Variability in Platelet Aggregation Assays
Problem: You are observing high variability or unexpected results in platelet aggregation assays when using ML359.
| Possible Cause | Troubleshooting Steps |
| Platelet Preparation | Ensure consistent and careful handling of platelet-rich plasma (PRP) to avoid premature activation. Use plastic or siliconized glassware to prevent platelet adhesion. Perform experiments within a few hours of blood collection. |
| Agonist Concentration | Optimize the concentration of the platelet agonist (e.g., ADP, collagen, thrombin) to achieve a submaximal response in the absence of the inhibitor. This will create a suitable window to observe inhibition. |
| ML359 Incubation Time | Pre-incubate the platelets with ML359 for a sufficient time before adding the agonist to ensure target engagement. An incubation time of 15-30 minutes is a good starting point. |
| Data Interpretation | Platelet aggregation can be a complex process involving multiple pathways.[11] Consider that ML359's effect may be more pronounced with certain agonists. Analyze the entire aggregation curve, not just the final aggregation percentage.[12] |
| Off-Target Effects (Low Probability) | While ML359 is highly selective for PDI, at very high concentrations, off-target effects cannot be entirely ruled out. Perform dose-response curves to ensure you are working within a specific inhibitory range. |
Guide 3: Unexpected Cell Viability/Cytotoxicity Results
Problem: You are observing inconsistent effects of ML359 on cell viability or cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the outcome of viability assays. Perform a cell titration to determine the optimal seeding density for your cell line and assay duration.[13] |
| ML359 Solubility | ML359 is soluble in DMSO.[1] When preparing working solutions in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Precipitation of the compound can lead to inaccurate results. |
| Assay Duration | The effect of PDI inhibition on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line Specificity | The sensitivity of different cell lines to PDI inhibition can vary. This may be due to differences in the expression levels of PDI family members or reliance on specific protein folding pathways. |
| Resistance Mechanisms | Overexpression of PDI or other PDI family members (e.g., PDIA4, PDIA6) has been linked to resistance to certain cancer therapies.[3][6][14] If you suspect resistance, consider quantifying PDI expression levels in your cells. Mutations in PDI could also potentially affect inhibitor binding.[15] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of ML359
| Target/Assay | IC50 | Reference |
| Protein Disulfide Isomerase (PDI) | 250 nM | [2] |
| ERp5 | > 100x selectivity vs. PDI | [6] |
| Thioredoxin | > 100x selectivity vs. PDI | [6] |
| Thioredoxin Reductase | > 100x selectivity vs. PDI | [6] |
| ERp57 | > 100x selectivity vs. PDI | [6] |
Table 2: Cellular Activity of ML359
| Cell Line | Assay | Effect | Concentration | Reference |
| Human Platelets | Platelet Aggregation | 25% inhibition | 30 µM | [2] |
| HeLa | Cell Viability | No significant toxicity | > 30 µM | [1] |
| HEK293 | Cell Viability | No significant toxicity | > 30 µM | [1] |
| HepG2 | Cell Viability | No significant toxicity | > 30 µM | [1] |
Experimental Protocols
Protocol 1: PDI Inhibition Assay (Insulin Turbidimetry)
This assay measures the ability of an inhibitor to prevent PDI-catalyzed reduction of insulin, which leads to aggregation and increased turbidity.
Materials:
-
Recombinant human PDI
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
ML359 stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare serial dilutions of ML359 in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
ML359 dilution or vehicle control (DMSO)
-
PDI solution (to a final concentration of ~1.5 µM)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to PDI.
-
Add the insulin solution to each well.
-
Initiate the reaction by adding DTT (to a final concentration of ~1 mM).
-
Immediately start monitoring the change in absorbance at 650 nm every minute for 30-60 minutes at room temperature.
-
Calculate the rate of insulin aggregation for each concentration of ML359.
-
Plot the rate of aggregation against the inhibitor concentration to determine the IC50 value.
Protocol 2: Platelet Aggregation Assay
This assay measures the effect of ML359 on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide)
-
ML359 stock solution in DMSO
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP aliquots to 37°C.
-
Add ML359 or vehicle control (DMSO) to the PRP and incubate for 15-30 minutes at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes using the aggregometer.
-
Analyze the aggregation curves to determine the percentage of inhibition caused by ML359.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of ML359 on the metabolic activity of cultured cells as an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
ML359 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of ML359 (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Role of PDI in thrombus formation and its inhibition by ML359.
Caption: Experimental workflow for evaluating the PDI inhibitor ML359.
References
- 1. Platelet Aggregation Inhibitors and Anticoagulants in Gastroenterological and Visceral Surgical Procedures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are PDI inhibitors and how do they work? [synapse.patsnap.com]
- 8. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Promotion of insulin aggregation by protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of platelet activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. benchchem.com [benchchem.com]
- 14. The protein disulfide isomerases PDIA4 and PDIA6 mediate resistance to cisplatin-induced cell death in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations that destabilize the a' domain of human protein-disulfide isomerase indirectly affect peptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]
ML356 experimental variability and reproducibility
Welcome to the technical support center for ML356, a potent and selective inhibitor of the thioesterase (TE) domain of Fatty Acid Synthase (FASN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) to mitigate experimental variability and enhance reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values in Cell-Based Assays | Cell density at the time of treatment. | Optimize and standardize cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase. |
| Different assay endpoint times. | IC50 values can be time-dependent. Use consistent incubation times (e.g., 48 or 72 hours) for all comparative experiments.[1] | |
| Serum concentration in culture media. | Serum contains lipids that can be utilized by cells, potentially masking the effect of FASN inhibition. Consider using charcoal-stripped serum or serum-free media for a defined period. | |
| Low compound potency in cellular assays compared to biochemical assays. | This compound has good membrane permeability but intracellular concentrations might be a limiting factor. Ensure sufficient incubation time for cellular uptake. The IC50 for this compound in a PC-3 cell-based palmitate synthesis assay is ~20 µM, significantly higher than its biochemical IC50 of 0.334 µM against the isolated FAS-TE domain.[2] | |
| Low Solubility of this compound | Improper dissolution. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Compound Instability | Degradation in aqueous solutions. | This compound is reported to be stable in PBS and PBS with 50% acetonitrile for 48 hours. However, for long-term experiments, prepare fresh working solutions from a frozen stock. |
| Unexpected Off-Target Effects | Non-specific inhibition. | While this compound is a selective inhibitor of the FAS-TE domain, it's crucial to include appropriate controls. Consider using a structurally related but inactive analog as a negative control. Also, assess the expression of the target (FASN) in your cell model to ensure the observed effects are on-target. |
| Cellular stress responses. | Inhibition of FASN can lead to an accumulation of substrates like malonyl-CoA, which may induce cellular stress. Monitor for markers of ER stress or apoptosis as part of your experimental design. | |
| Variability in Western Blot Results for Signaling Pathways (e.g., p-Akt, p-ERK) | Inconsistent cell lysis and protein extraction. | Use a standardized lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and consistent protein quantification across all samples. |
| Suboptimal antibody concentrations. | Titrate primary and secondary antibodies to determine the optimal concentration for your specific experimental setup to ensure a good signal-to-noise ratio. | |
| Loading inconsistencies. | Normalize protein loading using a reliable housekeeping protein (e.g., GAPDH, β-actin) and perform total protein staining on the membrane (e.g., with Ponceau S) before blocking to visually confirm equal loading. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the thioesterase (TE) domain of Fatty Acid Synthase (FASN).[2] The TE domain is responsible for the final step of de novo fatty acid synthesis, which is the release of newly synthesized palmitate. By inhibiting the TE domain, this compound blocks the production of palmitate.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for cell-based assays?
A3: The reported IC50 of this compound for inhibiting de novo palmitate synthesis in PC-3 cells is 20 µM.[2] A good starting point for most cell viability or functional assays would be a concentration range spanning from 1 µM to 50 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically.
Q4: Can I use this compound in animal studies?
A4: this compound exhibits good stability in human and mouse plasma.[2] However, its in vivo efficacy and pharmacokinetic properties would need to be thoroughly evaluated for any specific animal model.
Q5: What are the expected downstream effects of FASN inhibition by this compound?
A5: Inhibition of FASN by this compound can lead to several downstream cellular effects, including:
-
Induction of apoptosis.
-
Inhibition of cell proliferation.
-
Alterations in cellular signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways.
-
Accumulation of FASN substrates like malonyl-CoA, which can lead to cellular stress.
Q6: How can I confirm that this compound is inhibiting FASN in my cells?
A6: You can confirm the on-target activity of this compound through several methods:
-
Palmitate Synthesis Assay: Directly measure the inhibition of de novo palmitate synthesis by incubating cells with a labeled precursor like [U-13C]-glucose and quantifying the incorporation of the label into palmitate using mass spectrometry.[1]
-
Western Blotting: While this compound directly inhibits enzyme activity, you can assess downstream markers. For example, look for changes in the phosphorylation status of key signaling proteins like Akt and ERK.
-
Malonyl-CoA Accumulation Assay: Measure the intracellular accumulation of the FASN substrate malonyl-CoA using LC-MS/MS.[1]
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium and add the 2X this compound working solution to the wells. For control wells, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, AlamarBlue, or a luciferase-based ATP assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of Akt and ERK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | Fatty Acid Synthase Thioesterase (FAS-TE) | [2] |
| IC50 (FAS-TE, biochemical) | 0.334 µM | [2] |
| IC50 (Palmitate Synthesis, PC-3 cells) | 20 µM | [2] |
| Aqueous Solubility (PBS, pH 7.4) | 0.02 µg/mL (0.05 µM) | |
| Plasma Stability (Human, 3 hrs) | 100% | |
| Plasma Stability (Mouse, 3 hrs) | 100% | |
| Plasma Protein Binding (Human, 1 µM) | 96.60% | |
| Plasma Protein Binding (Mouse, 1 µM) | 96.19% |
Visualizations
Caption: this compound inhibits the thioesterase domain of FASN, blocking palmitate synthesis.
Caption: General experimental workflow for evaluating the effects of this compound.
References
dealing with ML356 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the fatty acid synthase (FAS) inhibitor, ML356, particularly concerning its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway responsible for synthesizing palmitate from acetyl-CoA and malonyl-CoA.[1][2] By inhibiting FASN, this compound can induce apoptosis and inhibit tumor cell growth, making it a valuable tool for cancer research.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a crystalline solid with limited aqueous solubility. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is significantly less soluble in ethanol and aqueous buffers.
Q3: Why is my this compound precipitating out of my stock solution or during experimental use?
A3: Precipitation of this compound is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: The concentration of your stock solution may be too high for the solvent.
-
Solvent-Shift Precipitation: When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the hydrophobic compound to "crash out" of the solution.
-
Improper Storage: Storing stock solutions at inappropriate temperatures or subjecting them to repeated freeze-thaw cycles can lead to precipitation over time.
-
Low-Quality Solvent: Using DMSO that is not anhydrous (water-free) can reduce the solubility of this compound.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: For long-term stability and to minimize precipitation, store this compound stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of atmospheric moisture by the DMSO.
Troubleshooting Guide: Dealing with this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in newly prepared stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes. Sonication: Use a bath sonicator for 15-20 minutes to aid dissolution. Re-prepare at a lower concentration: If the precipitate persists, prepare a new, less concentrated stock solution. |
| Precipitation occurs immediately upon dilution into aqueous media | Rapid change in solvent polarity (solvent-shifting). | Optimize Dilution Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing. Use Pre-warmed Media: Dilute the stock solution into cell culture media that has been pre-warmed to 37°C. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in a mix of DMSO and your aqueous buffer. |
| Stock solution becomes cloudy or shows precipitate after storage | The compound has precipitated out of solution during storage due to temperature fluctuations or moisture absorption. | Re-dissolve: Gently warm and sonicate the stock solution as described above. Prepare Fresh Aliquots: If precipitation is a recurring issue, prepare fresh, smaller aliquots of your stock solution for each experiment. |
| Inconsistent experimental results | Partial precipitation of this compound is leading to a lower effective concentration of the compound. | Visual Inspection: Before each use, carefully inspect your final working solution for any signs of precipitation (cloudiness or visible particles). Filter Sterilization: If you suspect microprecipitates, you can filter your final working solution through a 0.22 µm syringe filter before adding it to your cells. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. This data is crucial for preparing stock solutions and avoiding precipitation.
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMF | 10 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 423.5 g/mol .
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication in a water bath sonicator for 15-20 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Aim to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent toxicity.
-
In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, minimizing the risk of precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
-
Visualizations
Caption: this compound inhibits FASN, blocking palmitate synthesis and downstream signaling.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Synthase Decreases Expression of Stemness Markers in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mirdametinib (MEK Inhibitor) Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the MEK1/2 inhibitor, Mirdametinib, in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mirdametinib?
Mirdametinib is an orally active, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway regulates numerous cellular processes, including proliferation, differentiation, and survival.[4] By inhibiting the phosphorylation and activation of ERK1/2, the only known substrates of MEK1/2, Mirdametinib effectively suppresses tumor cell growth.[2][5][6]
Q2: What are the common causes of Mirdametinib toxicity in normal cells in vitro?
Toxicity in normal cells can arise from several factors:
-
On-target toxicity: The MAPK/ERK pathway is also essential for the proliferation and survival of normal cells. Therefore, potent inhibition of this pathway can lead to cytotoxicity.
-
Off-target effects: Although Mirdametinib is highly selective, at higher concentrations it may inhibit other kinases, leading to unintended cellular effects.
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target cancer cells can lead to non-specific effects and toxicity in normal cells.
-
Prolonged exposure: Continuous and long-term exposure to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve Mirdametinib, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
Q3: How do I determine the optimal, non-toxic concentration of Mirdametinib for my experiments?
The optimal concentration should be empirically determined for each cell line. A dose-response experiment is crucial to identify a therapeutic window where Mirdametinib effectively inhibits the MAPK pathway in cancer cells while having minimal toxic effects on normal cells. It is recommended to test a wide range of concentrations, starting from below the reported IC50 values for cancer cell lines. For example, one study showed no significant cytotoxicity of Mirdametinib at a dose of 1 µM in MRC-5 normal human lung fibroblast cells.[7]
Q4: Are there known off-target effects of Mirdametinib that could contribute to toxicity?
While Mirdametinib is a highly selective MEK1/2 inhibitor, some older, less-selective MEK inhibitors like PD98059 and U0126 have been shown to have off-target effects, such as reducing agonist-induced calcium entry into cells, independent of ERK1/2 inhibition.[8] It is crucial to consult kinase profiling data for Mirdametinib if available and to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in normal cell lines. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 values for cancer cells. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of the MAPK pathway. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| On-target toxicity in highly proliferative normal cells. | Consider using normal cell lines with lower proliferation rates or quiescent cells as controls. Evaluate if intermittent dosing (e.g., 3 weeks on, 1 week off) could mitigate toxicity, as used in clinical settings.[9] | |
| Inconsistent results between experiments. | Inhibitor degradation. | Prepare fresh dilutions of Mirdametinib from a frozen stock for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell line variability. | Ensure consistent cell passage number and confluency at the time of treatment. Regularly perform cell line authentication. | |
| Lack of significant difference in toxicity between cancer and normal cells. | Similar dependence on the MAPK pathway. | Investigate the genetic background of your normal and cancer cell lines. Cells with RAS or BRAF mutations are often more sensitive to MEK inhibition. Consider using isogenic cell lines (parental and with a specific mutation) for clearer results. |
| Assay limitations. | Use multiple, complementary assays to assess cell health, such as a metabolic assay (MTT, MTS) and a membrane integrity assay (e.g., LDH release or trypan blue exclusion). |
Data Presentation
Table 1: Comparative IC50 Values of MEK Inhibitors in Cancer Cell Lines
| MEK Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mirdametinib | TPC-1 | Papillary Thyroid Carcinoma | 11 | [1] |
| Mirdametinib | K2 | Papillary Thyroid Carcinoma | 6.3 | [1] |
| HL-085 | A375 | Melanoma | 0.41-6.2 | [5] |
| HL-085 | Colo205 | Colorectal Cancer | 0.1-7.8 | [5] |
| HL-085 | HT29 | Colorectal Cancer | 0.88-2.9 | [5] |
| Cobimetinib | MEK1 (biochemical) | - | 0.9 | [5] |
| Tunlametinib | MEK (biochemical) | - | 12.1 |
Table 2: Cytotoxicity of MEK Inhibitors in a Normal Cell Line
| MEK Inhibitor | Normal Cell Line | Concentration | Effect | Reference |
| Mirdametinib | MRC-5 (human lung fibroblast) | 1 µM | No significant cytotoxicity | [7] |
| Tunlametinib | MRC-5 (human lung fibroblast) | Up to 10 µM | Minimal inhibitory effect on proliferation |
Note: Data on the cytotoxicity of Mirdametinib in a comprehensive panel of normal cell lines is limited. Researchers are strongly encouraged to perform their own dose-response studies in the specific normal cell lines used in their experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Mirdametinib on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Mirdametinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment:
-
Prepare serial dilutions of Mirdametinib in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest Mirdametinib concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared Mirdametinib dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C (or overnight at room temperature in the dark).
-
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the on-target activity of Mirdametinib by measuring the phosphorylation of its downstream target, ERK1/2.
Materials:
-
6-well plates
-
Mirdametinib
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Mirdametinib for the desired time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Mirdametinib on MEK1/2.
Caption: Experimental workflow for assessing and minimizing Mirdametinib toxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mirdametinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
Technical Support Center: Optimizing ML356 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for ML356 treatment and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE).[1] By inhibiting FASN-TE, this compound blocks the final step in the de novo synthesis of palmitate, a saturated fatty acid.[1] This disruption of fatty acid synthesis can induce apoptosis and alter cellular signaling in cancer cells that are highly dependent on de novo lipogenesis.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly between cell lines. While the biochemical IC50 for this compound against FASN-TE is 0.334 µM, the IC50 for the inhibition of palmitate synthesis in PC-3 cells is 20 µM.[1] This difference highlights the importance of empirical determination of the optimal concentration for your specific cell line and assay. A good starting point for a dose-response experiment would be to test a range of concentrations from 1 µM to 50 µM.
Q3: How do I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time for this compound is dependent on the cell type, the experimental endpoint being measured (e.g., cell viability, apoptosis, signaling pathway modulation), and the concentration of this compound used. A time-course experiment is the most effective method to determine the optimal incubation period. This typically involves treating cells with a fixed concentration of this compound and evaluating the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). For longer-term effects, incubation times of up to 7 or 10 days may be necessary in some experimental contexts.[2][3]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: Inhibition of FASN by this compound can impact several key signaling pathways that are crucial for cancer cell proliferation and survival. These include:
-
PI3K/Akt/mTOR Pathway: FASN is a downstream target of this pathway, and its inhibition can lead to feedback mechanisms affecting mTORC1 activity.[4][5]
-
Src and FAK Signaling: Inhibition of FASN has been shown to decrease the phosphorylation of Src and Focal Adhesion Kinase (FAK), which are involved in cell adhesion, migration, and survival.[6]
-
Hedgehog-Gli1 Pathway: FASN inhibition can lead to the downregulation of the Hedgehog-Gli1 signaling pathway, which is implicated in cancer stem cell maintenance and tumor progression.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect of this compound observed at any time point. | 1. Incubation time is too short: The biological effect being measured may require a longer duration to manifest. | 1. Extend the incubation time. Perform a time-course experiment with later time points (e.g., 96 and 120 hours). |
| 2. This compound concentration is too low: The concentration used may not be sufficient to effectively inhibit FASN in your specific cell line. | 2. Perform a dose-response experiment with a higher concentration range of this compound. | |
| 3. Cell line is resistant to FASN inhibition: Some cell lines may have alternative mechanisms for fatty acid uptake or are less dependent on de novo synthesis. | 3. Consider using a different cell line or investigating the expression levels of FASN and other lipogenic enzymes. | |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells per well can lead to inconsistent results. | 1. Ensure a homogenous cell suspension and use a cell counter for accurate seeding. |
| 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents can introduce significant variability. | 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. | |
| Excessive cell death observed even at the earliest time points. | 1. This compound concentration is too high: The concentration used may be causing acute toxicity. | 1. Reduce the concentration of this compound. Perform a dose-response experiment with a lower concentration range. |
| 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a resazurin-based assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density for the duration of the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Prepare separate plates for each time point to be tested (e.g., 24, 48, 72, 96 hours).
-
-
Cell Viability Assessment:
-
At the end of each designated incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability versus this compound concentration for each incubation time to determine the IC50 value at each time point.
-
The optimal incubation time will be the time point that provides a robust and reproducible dose-dependent effect.
-
Protocol 2: Time-Course Analysis of this compound Effect on Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation status of a target protein (e.g., Akt, Src) over time using Western blotting.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a predetermined effective concentration of this compound or a vehicle control.
-
Harvest the cells at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) by washing with ice-cold PBS and then adding lysis buffer.
-
-
Protein Extraction and Quantification:
-
Scrape the cells in lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total target protein and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
Normalize the phosphorylated protein signal to the total protein signal for each time point.
-
Plot the normalized phosphorylation level against time to determine the kinetics of this compound's effect on the signaling pathway.
-
Visualizations
Caption: Signaling pathways affected by FASN inhibition with this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dynamic modelling of the PI3K/MTOR signalling network uncovers biphasic dependence of mTORC1 activity on the mTORC2 subunit SIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in ML356 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with ML356, a selective inhibitor of the Fatty Acid Synthase (FAS) thioesterase (TE) domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the thioesterase domain of Fatty Acid Synthase (FAS-TE)[1][2]. FAS is the enzyme responsible for the de novo synthesis of fatty acids, primarily producing palmitate. This compound specifically inhibits the final step of this process, which is the cleavage of the newly synthesized fatty acid chain from the enzyme complex[2]. By blocking this step, this compound effectively halts the production of new fatty acids within the cell.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected effect of this compound is the inhibition of de novo fatty acid synthesis. This can lead to a variety of downstream cellular consequences, particularly in cancer cells which are often highly dependent on FAS activity for proliferation and survival[3][4]. These effects can include:
-
Decreased cell proliferation and viability.
-
Induction of cell cycle arrest.
-
Induction of apoptosis (programmed cell death)[3].
-
Alterations in cellular lipid composition.
Q3: Why might I observe the activation of stress pathways like the Unfolded Protein Response (UPR) with this compound treatment?
A3: Inhibition of fatty acid synthesis can lead to cellular stress, particularly endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein and lipid synthesis. Disruption of lipid metabolism by this compound can lead to an imbalance in the ER, triggering the Unfolded Protein Response (UPR)[5][6][7]. The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is too severe or prolonged. The PERK-eIF2α-ATF4 signaling axis is a key branch of the UPR that is often activated in response to FAS inhibition[5][7].
Q4: Is this compound selective for the FAS thioesterase domain?
A4: this compound has been characterized as a selective inhibitor of the FAS thioesterase domain. For instance, it has shown selectivity over its most closely related human homolog, ACOT4[2]. However, like any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected experimental results.
Troubleshooting Guide
Unexpected Result 1: No or low cytotoxicity/inhibition of proliferation observed.
| Possible Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage of this compound (as per manufacturer's instructions). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Perform a stability assay if degradation is suspected. |
| Low Compound Potency in Your Cell Line | The IC50 of this compound for inhibiting palmitate synthesis in PC-3 cells is 20 µM, while its IC50 for the isolated FAS-TE is 0.334 µM[1]. The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line. |
| Cell Line Insensitivity | Some cell lines may be less dependent on de novo fatty acid synthesis and more reliant on scavenging exogenous lipids. Analyze the expression level of FAS in your cell line. Consider using a cell line known to be sensitive to FAS inhibition as a positive control. |
| Incorrect Assay Conditions | Ensure that the assay duration is sufficient for this compound to exert its effect. For proliferation assays, this may be 24-72 hours. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Experimental Error | Verify pipette calibration and ensure accurate dispensing of compound and reagents. Include appropriate vehicle (e.g., DMSO) controls. |
Unexpected Result 2: Activation of ATF4 and other UPR markers at non-cytotoxic concentrations of this compound.
| Possible Cause | Recommended Action |
| Early Stress Response | The Unfolded Protein Response (UPR) can be an initial adaptive response to cellular stress before the commitment to apoptosis[5]. Activation of the PERK-ATF4 pathway can occur at concentrations of FAS inhibitors that do not yet induce significant cell death[7]. |
| Off-Target Effects | Although this compound is selective, off-target effects could potentially contribute to cellular stress. Consider using another FAS inhibitor with a different chemical scaffold as a control to see if the same UPR activation is observed. |
| Cellular Context | The threshold for UPR activation can vary between different cell types and their metabolic state. |
Experimental Workflow for Investigating UPR Activation:
Caption: Workflow for investigating unexpected UPR activation.
Unexpected Result 3: Inconsistent results in de novo fatty acid synthesis assays.
| Possible Cause | Recommended Action |
| Suboptimal Labeling Conditions | The choice of labeled substrate (e.g., [14C]-acetate, [13C]-glucose) and the labeling time are critical. Optimize the concentration and incubation time of the labeled substrate for your specific cell line to ensure sufficient incorporation into newly synthesized lipids. |
| Lipid Extraction Inefficiency | Ensure complete extraction of total lipids from the cell lysate. The Bligh-Dyer method is a standard procedure for this[8]. |
| High Background Signal | Include appropriate controls, such as cells treated with the vehicle (DMSO) and unlabeled cells, to accurately determine the background signal. |
| Cellular Metabolic State | The rate of fatty acid synthesis can be influenced by the cell culture conditions, including the presence of fatty acids in the serum. Consider using fatty acid-depleted serum for a period before and during the assay to maximize the de novo synthesis pathway. |
Experimental Protocols
Protocol 1: De Novo Fatty Acid Synthesis Assay
This protocol is adapted from methods used to assess the impact of FAS inhibitors on lipid synthesis[8].
Materials:
-
Cells of interest
-
This compound
-
[14C]-acetate or another suitable labeled precursor
-
Cell lysis buffer
-
Chloroform
-
Methanol
-
PBS (Phosphate-Buffered Saline)
-
Scintillation counter and vials
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Add the labeled precursor (e.g., [14C]-acetate) to the cell culture medium and incubate for an optimized period (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated labeled precursor.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the protein concentration of the lysate for normalization.
-
Extract total lipids from the lysate using the Bligh-Dyer method (a mixture of chloroform, methanol, and water).
-
Separate the organic phase containing the lipids.
-
Allow the solvent in the organic phase to evaporate.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a general guide for performing a CETSA to confirm the binding of this compound to FAS in a cellular context.
Materials:
-
Cells expressing Fatty Acid Synthase (FAS)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies: anti-FAS primary antibody, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermocycler
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat one aliquot of cells with this compound (at a concentration expected to engage the target) and another with an equivalent amount of DMSO for 1-2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
Analyze equal amounts of soluble protein by Western blot using an anti-FAS antibody.
-
Quantify the band intensities to determine the amount of soluble FAS at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathways and Logical Relationships
Fatty Acid Synthesis and the Unfolded Protein Response
Inhibition of Fatty Acid Synthase (FAS) by this compound disrupts lipid homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). One of the key UPR pathways initiated by ER stress is the PERK pathway.
Caption: this compound-induced FAS inhibition and UPR activation.
Troubleshooting Logic for Unexpected Cytotoxicity
When encountering unexpected levels of cell death in your this compound experiments, a logical troubleshooting process can help identify the root cause.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATF4 promotes lung cancer cell proliferation and invasion partially through regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer drugs targeting fatty acid synthase (FAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of Fatty-acid Synthase Induces Caspase-8-mediated Tumor Cell Apoptosis by Up-regulating DDIT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 8. Inhibition of Fatty Acid Synthase Decreases Expression of Stemness Markers in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FASN Inhibitors: ML356 vs. Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors: ML356 and the well-known drug Orlistat. The information presented is curated from experimental data to assist researchers in making informed decisions for their investigative pursuits in oncology and metabolic diseases.
Introduction to FASN Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] In many cancer types, FASN is overexpressed, correlating with poor prognosis and making it a compelling target for therapeutic intervention.[1][2][3][4] Inhibition of FASN can disrupt cancer cell metabolism, leading to apoptosis and reduced tumor growth.[3][4] This guide focuses on a comparative analysis of this compound, a potent and selective FASN inhibitor, and Orlistat, an FDA-approved drug for obesity that also exhibits FASN inhibitory activity.[5][6]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and Orlistat based on available experimental findings. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Parameter | This compound | Orlistat | Reference |
| Target Domain | Thioesterase (TE) | Thioesterase (TE) | [7] |
| Mechanism of Action | Reversible | Irreversible | [8][9] |
| IC50 (FASN-TE Domain) | 0.334 µM | Not explicitly quantified in the same manner due to its irreversible nature, but potent inhibition is observed. | [7] |
| IC50 (Cellular Palmitate Synthesis) | 20 µM (in PC-3 cells) | Inhibition of ~75% at 30 µM (in PC-3 cells) | [10] |
Table 1: Comparison of Inhibitory Activity
| Parameter | This compound | Orlistat | Reference |
| Primary Therapeutic Area of Research | Cancer | Obesity, with secondary investigation in cancer | [5][6][11] |
| Selectivity | Selective for FASN over other human thioesterases. | Primarily a lipase inhibitor; also inhibits other hydrolases like carboxylesterase 2 (CES2). | [12] |
| Known Off-Target Effects | Not extensively documented in publicly available literature. | Inhibition of gastric and pancreatic lipases, leading to gastrointestinal side effects. Potential for drug-drug interactions by inhibiting other hydrolases. | [12] |
Table 2: Comparative Profile of this compound and Orlistat
Experimental Protocols
FASN Thioesterase (TE) Domain Inhibition Assay
This enzymatic assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the FASN TE domain.
Materials:
-
Purified recombinant FASN-TE domain
-
Substrate: 4-methylumbelliferyl heptanoate
-
Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35
-
Test compounds (this compound or Orlistat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted test compounds to the respective wells. Include a DMSO-only control.
-
Add the purified FASN-TE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate, to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[13]
Cellular Palmitate Synthesis Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the de novo synthesis of palmitate in whole cells.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
Radiolabeled precursor: [1-14C]-acetic acid or [1,2-13C2]-acetate
-
Test compounds (this compound or Orlistat) dissolved in DMSO
-
Scintillation vials and scintillation fluid (for radiolabeled acetate) or equipment for mass spectrometry (for stable isotope-labeled acetate)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Add the labeled acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with cold PBS to remove unincorporated labeled acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Quantify the amount of labeled palmitate using either liquid scintillation counting for 14C or mass spectrometry for 13C.
-
Normalize the amount of labeled palmitate to the total protein content in each sample.
-
Calculate the percentage of inhibition of palmitate synthesis for each compound concentration relative to the vehicle control and determine the IC50 value.[9][14][15]
Signaling Pathways and Experimental Workflows
FASN Signaling in Cancer
In cancer cells, FASN is a central player in a complex network of signaling pathways that promote cell growth, proliferation, and survival. Its expression and activity are often upregulated by oncogenic signals. The inhibition of FASN can disrupt these pathways, leading to anti-tumor effects.
Caption: FASN signaling pathway in cancer.
Experimental Workflow for Comparing FASN Inhibitors
The following diagram outlines a typical experimental workflow for the head-to-head comparison of FASN inhibitors like this compound and Orlistat.
Caption: Workflow for comparing FASN inhibitors.
Conclusion
Both this compound and Orlistat are valuable tools for studying the role of FASN in various diseases. This compound presents as a more selective and potent tool for specifically investigating the consequences of FASN thioesterase domain inhibition in a research setting. Orlistat, while being a less specific FASN inhibitor with known off-target effects on lipases, offers the advantage of being a clinically approved drug, which can be repurposed for cancer studies. The choice between these inhibitors will ultimately depend on the specific research question, the need for selectivity, and the experimental model being used. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparative assessment of their efficacy and potential as anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Evaluation of Drug-Drug Interactions via Inhibition of Hydrolases by Orlistat, an Anti-Obesity Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FASN Inhibitors: ML356 vs. GSK2194069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, ML356 and GSK2194069. FASN is a critical enzyme in de novo fatty acid synthesis and a key therapeutic target in oncology and metabolic diseases. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.
At a Glance: this compound vs. GSK2194069
| Feature | This compound | GSK2194069 |
| Target Domain | Thioesterase (TE) | β-Ketoacyl Reductase (KR) |
| Mechanism | Inhibits the final step of palmitate release from the FASN complex. | Inhibits the reduction of the growing fatty acid chain. |
| Potency | Potent inhibitor of the isolated TE domain. | Highly potent inhibitor of the overall FASN reaction and the KR domain. |
Quantitative Performance Data
The following tables summarize the inhibitory activities of this compound and GSK2194069 from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 / Ki | Substrates | Notes |
| This compound | FASN Thioesterase (TE) Domain | Biochemical | IC50: 0.334 µM[1] | - | Selective inhibitor of the FAS-TE domain[2]. |
| GSK2194069 | Overall hFAS Reaction | Biochemical (CoA release) | IC50: 7.7 ± 4.1 nM[3] | Acetyl-CoA, Malonyl-CoA, NADPH | |
| FASN β-Ketoacyl Reductase (KR) Domain | Biochemical | IC50: 7.7 nM[3] | Acetoacetyl-CoA, NADPH | ||
| FASN β-Ketoacyl Reductase (KR) Domain | Biochemical | IC50: 4.8 nM[4] | Acetoacetyl-CoA | ||
| FASN β-Ketoacyl Reductase (KR) Domain | Biochemical | Ki: 5.6 nM[4] | NADPH |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Cell Line | Cancer Type | Parameter | Value | Notes |
| This compound | PC-3 | Prostate Cancer | Palmitate Synthesis Inhibition | IC50: 20 µM[1] | Blocks de novo palmitate synthesis. |
| GSK2194069 | A549 | Non-Small Cell Lung Cancer | Phosphatidylcholine Level Decrease | EC50: 15.5 ± 9 nM[4] | Correlates with decreased palmitate synthesis. |
| KATO-III, MKN45, SNU-1 | Gastric Cancer | Fatty Acid Synthesis Inhibition | >70% inhibition at 100 nM[4] | ||
| LNCaP | Prostate Cancer | Growth Inhibition | Higher efficacy than in FASN-negative PC3 cells[4] | ||
| LNCaP-LN3 | Prostate Cancer | Cell Viability | Significant reduction at 50 µM[5] |
Mechanism of Action and Signaling Pathways
This compound and GSK2194069 target different catalytic domains of the FASN enzyme, leading to the inhibition of fatty acid synthesis through distinct mechanisms.
GSK2194069 acts on the β-ketoacyl reductase (KR) domain, preventing the reduction of the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP. This effectively halts the elongation cycle of fatty acid synthesis. Inhibition of FASN by GSK2194069 has been shown to impact key signaling pathways involved in cancer cell growth and proliferation, such as the PI3K/Akt/mTOR pathway[6][7].
This compound targets the thioesterase (TE) domain, which is responsible for the final step of fatty acid synthesis: the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein (ACP). Inhibition of the TE domain leads to an accumulation of palmitoyl-ACP, which can have downstream effects on cellular metabolism and signaling[2]. While specific studies on this compound's impact on the PI3K/Akt pathway are less direct, general FASN inhibition is known to affect this and other oncogenic signaling pathways[8][9].
Caption: Differential inhibition of FASN domains by GSK2194069 and this compound and the resulting impact on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
FASN Thioesterase (TE) Domain Inhibition Assay (Adapted for this compound)
This protocol is based on a fluorometric assay using a substrate that releases a fluorescent product upon cleavage by the FASN-TE domain[10].
Materials:
-
Purified recombinant FASN-TE domain
-
This compound (or other test inhibitor) dissolved in DMSO
-
Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35
-
Substrate: 4-methylumbelliferyl heptanoate
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 1 µL of each this compound dilution to wells containing 155 µL of the FASN-TE enzyme solution in Assay Buffer. Include a DMSO-only control.
-
Incubate the plate for 30 minutes at room temperature.
-
Prepare the substrate solution in water with 10% DMSO.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C for a desired period (e.g., 60 minutes), taking readings every minute.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
FASN β-Ketoacyl Reductase (KR) Domain Inhibition Assay (Adapted for GSK2194069)
This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KR-catalyzed reduction[11].
Materials:
-
Purified recombinant FASN enzyme or KR domain
-
GSK2194069 (or other test inhibitor) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate, pH 6.6, 2 mM EDTA
-
Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH
-
96-well UV-transparent plates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of GSK2194069 in DMSO.
-
In a 96-well plate, add the Assay Buffer, Acetyl-CoA, and Malonyl-CoA.
-
Add the GSK2194069 dilutions to the appropriate wells. Include a DMSO-only control.
-
Add the FASN enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes.
-
The rate of NADPH consumption is proportional to the FASN KR activity. Calculate the percent inhibition for each concentration of GSK2194069 and determine the IC50 value.
Caption: A generalized workflow for conducting in vitro FASN inhibition assays.
Conclusion
Both this compound and GSK2194069 are valuable tools for studying the role of FASN in various diseases. GSK2194069 demonstrates high potency in both biochemical and cellular assays, targeting the KR domain of FASN. Its effects on cancer cell signaling are also relatively well-characterized. This compound is a selective inhibitor of the FASN-TE domain and serves as a useful probe for investigating the consequences of inhibiting the final step of fatty acid synthesis. The choice between these inhibitors will depend on the specific research question, the desired mechanism of action to be studied, and the cellular context of the experiment. This guide provides the foundational data and protocols to aid in the selection and application of these important research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of fatty acid synthase inhibits the “HER2-PI3K/Akt axis” activity and malignant phenotype of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ML356 for Fatty Acid Synthase (FASN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fatty acid synthase (FASN) inhibitor ML356 with other commonly used FASN inhibitors. The focus of this comparison is the selectivity of these compounds, supported by experimental data and detailed methodologies for key validation assays.
Introduction to FASN and the Importance of Selective Inhibition
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. It is a multi-domain enzyme responsible for the conversion of acetyl-CoA and malonyl-CoA into palmitate.[1] In many types of cancer, FASN is overexpressed and has been linked to poor prognosis, making it an attractive target for therapeutic intervention.[2] However, the development of FASN inhibitors has been challenging due to issues with selectivity, which can lead to off-target effects and toxicity.[3] Therefore, the validation of an inhibitor's selectivity is a crucial step in its development as a research tool and potential therapeutic agent.
This compound is a potent and selective inhibitor of the thioesterase (TE) domain of FASN. This guide will compare the selectivity and potency of this compound with other FASN inhibitors, including TVB-2640, Fasnall, GSK2194069, Orlistat, Cerulenin, and C75.
Quantitative Comparison of FASN Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other FASN inhibitors against FASN. Lower IC50 values indicate higher potency.
| Inhibitor | Target Domain | IC50 (FASN) | Organism | Notes |
| This compound | Thioesterase (TE) | 0.334 µM | Human | Selective over other human thioesterases, including ACOT4. |
| TVB-3166 | Not Specified | 0.042 µM | Human | Orally-available, reversible, and selective inhibitor.[4] |
| Fasnall | Not Specified | 3.71 µM | Human | Potently blocks acetate and glucose incorporation into lipids in cells (IC50 = 147 and 213 nM, respectively).[3] |
| GSK2194069 | β-ketoacyl reductase (KR) | 0.0604 µM | Human | Selective inhibitor of the KR domain.[5] |
| Orlistat | Thioesterase (TE) | Ki = 0.28 µM | Human | Also a potent inhibitor of pancreatic lipase.[6] |
| Cerulenin | Ketoacyl Synthase (KS) | IC50 = 5.55 µg/mL | Human | Irreversibly binds to the KS domain; also inhibits HMG-CoA synthetase.[7][8] |
| C75 | Ketoacyl Synthase (KS) | IC50 = 15.53 µM - 35 µM | Human | A synthetic mimic of cerulenin.[9][10] |
Experimental Protocols for Selectivity Validation
The validation of a FASN inhibitor's selectivity involves a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.
FASN Enzymatic Activity Assay (NADPH Oxidation Method)
This assay measures FASN activity by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[8]
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
Potassium phosphate buffer (pH 6.6-7.0)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Lysate Preparation (if using cell lysate):
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FASN enzyme.
-
Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA protein assay.[11]
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, malonyl-CoA, and NADPH.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture with the inhibitor for 10-30 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the purified FASN or cell lysate to the reaction mixture.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the rates in the presence of the inhibitor to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12]
Materials:
-
Cell line expressing FASN (e.g., K562)
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, PVDF membrane, primary anti-FASN antibody, HRP-conjugated secondary antibody, ECL substrate, imaging system)
Procedure:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[12]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting using an anti-FASN antibody to detect the amount of soluble FASN at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot at each temperature point.
-
Plot the relative amount of soluble FASN against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Proteome-Wide Off-Target Profiling
This approach uses mass spectrometry-based proteomics to identify the direct and indirect targets of an inhibitor across the entire proteome.
Methodology (General Workflow):
-
Experimental Design:
-
Sample Preparation:
-
For SILAC, culture two cell populations in media containing either "light" or "heavy" isotopes of essential amino acids. Treat one population with the inhibitor and the other with a vehicle.
-
For affinity chromatography, immobilize the inhibitor on a resin and incubate with cell lysate.
-
-
Protein Digestion and Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify the proteins that show a significant change in abundance or binding in the presence of the inhibitor. These are potential off-targets.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the FASN signaling pathway and the experimental workflows for selectivity validation.
Caption: FASN Signaling Pathway.
Caption: Experimental Workflow for FASN Inhibitor Selectivity Validation.
Conclusion
This compound is a potent inhibitor of the FASN thioesterase domain with demonstrated selectivity over other human thioesterases. When compared to other FASN inhibitors, its potency is within a relevant range for a valuable research tool. The experimental protocols provided in this guide offer a framework for the rigorous validation of the selectivity of this compound and other FASN inhibitors. A thorough understanding of an inhibitor's selectivity profile, obtained through a combination of biochemical and cellular assays, is essential for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting FASN.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FASN Inhibitors: ML356 vs. TVB-3166
In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target. This enzyme is overexpressed in numerous cancers, playing a pivotal role in providing the lipid building blocks necessary for rapid cell proliferation and survival. Consequently, the development of FASN inhibitors is an area of intense investigation. This guide provides a detailed comparative analysis of two prominent FASN inhibitors, ML356 and TVB-3166, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and TVB-3166
This compound is a small molecule inhibitor that selectively targets the thioesterase (TE) domain of FASN. The TE domain is responsible for the final step of fatty acid synthesis, releasing the newly synthesized palmitate chain. Inhibition of this domain leads to a buildup of fatty acyl chains covalently attached to the enzyme, ultimately causing feedback inhibition and cellular stress. This compound is noted for its good membrane permeability and stability in both human and mouse plasma.[1]
TVB-3166 is a potent, selective, and reversible inhibitor of the keto-reductase (KR) domain of FASN.[2] The KR domain is essential for one of the reductive steps in the fatty acid elongation cycle. By inhibiting this domain, TVB-3166 effectively halts the synthesis of palmitate.[2] It is an orally available compound that has demonstrated anti-tumor activity in a variety of preclinical models.[2][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and TVB-3166, providing a basis for their comparative assessment.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | TVB-3166 |
| Target Domain | Thioesterase (TE) | Keto-reductase (KR) |
| Biochemical IC50 | 0.334 µM (FAS-TE)[1] | 0.042 µM (FASN)[2][4] |
| Cellular Palmitate Synthesis IC50 | 20 µM (PC-3 cells)[1] | 0.060 - 0.081 µM (HeLa, CALU-6 cells)[2][4] |
Table 2: In Vitro Cell Viability
| Cell Line | Cancer Type | This compound IC50 | TVB-3166 IC50 |
| PC-3 | Prostate Cancer | Data not available | Data not available |
| CALU-6 | Non-small cell lung cancer | Data not available | 0.10 µM[4] |
| Various | Panel of 90 cancer cell lines | Data not available | Dose-dependent cell death observed[2] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | TVB-3166 |
| Solubility | Data not available | Improved solubility over earlier benzimidazole-based inhibitors[2] |
| Permeability | Good membrane permeability[1] | Data not available |
| Plasma Stability | Good stability in human and mouse plasma[1] | Orally bioavailable[2] |
| In Vivo Efficacy | Data not available from searches | Inhibits xenograft tumor growth (30-100 mg/kg/day, oral)[5] |
| Pharmacokinetics (Mouse) | Data not available from searches | Plasma concentration at 6h post-dose (100 mg/kg): 7 µM[4] |
Mechanism of Action and Signaling Pathways
Both this compound and TVB-3166 ultimately inhibit the production of palmitate, the primary product of FASN. This depletion of endogenous fatty acids has profound effects on cancer cells, leading to apoptosis and the inhibition of critical signaling pathways.
TVB-3166 has been shown to disrupt lipid raft architecture and inhibit key oncogenic signaling pathways, including the PI3K-Akt-mTOR and β-catenin pathways .[2][3] Inhibition of FASN by TVB-3166 leads to decreased phosphorylation of Akt and the downstream effector S6 ribosomal protein, indicating a blockade of this pro-survival pathway.[2]
Figure 1. Simplified signaling pathway affected by FASN inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the analysis of this compound and TVB-3166.
FASN Inhibition Assays
-
Thioesterase (TE) Domain Activity Assay (for this compound): A common method involves using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate. The TE domain of purified FASN cleaves the substrate, releasing the fluorescent 4-methylumbelliferone, which can be measured over time. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50.
-
Keto-reductase (KR) Domain Activity Assay (for TVB-3166): The activity of the KR domain is typically measured by monitoring the oxidation of NADPH to NADP+ at 340 nm in the presence of a substrate like acetoacetyl-CoA. The reaction is carried out with purified FASN and different concentrations of the inhibitor to calculate the IC50.
Cellular Palmitate Synthesis Assay
This assay measures the de novo synthesis of palmitate in cells. A common protocol is as follows:
-
Cells are cultured in the presence of a stable isotope-labeled precursor, such as 13C-acetate, for a defined period (e.g., 18 hours).[2]
-
Cells are treated with various concentrations of the FASN inhibitor during the labeling period.
-
Lipids are extracted from the cells.
-
The amount of 13C-labeled palmitate is quantified using mass spectrometry.
-
The IC50 for the inhibition of palmitate synthesis is calculated from the dose-response curve.
Figure 2. Workflow for the cellular palmitate synthesis assay.
Cell Viability Assay
Cell viability is commonly assessed using assays like the MTT or CellTiter-Glo assay.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the FASN inhibitor for a specified duration (e.g., 72 hours or 7 days).[2]
-
For an MTT assay, MTT reagent is added, and after incubation, the formazan product is solubilized and absorbance is read. For a CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability via luminescence.
-
The IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis for Signaling Pathways
To assess the impact on signaling pathways like PI3K/Akt/mTOR:
-
Cells are treated with the FASN inhibitor for a specified time (e.g., 96 hours).[2]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6, S6).
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors reach a certain volume, mice are randomized into treatment and control groups.
-
The treatment group receives the FASN inhibitor (e.g., TVB-3166 via oral gavage) daily.[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and can be used for further analysis.
Conclusion
Both this compound and TVB-3166 are valuable tools for studying the role of FASN in cancer. TVB-3166 appears to be a more potent inhibitor of FASN, with significantly lower biochemical and cellular IC50 values. It also has a more extensive body of published in vivo data demonstrating its anti-tumor efficacy. This compound, while less potent, offers the advantage of targeting a different domain of FASN and has favorable reported physicochemical properties.
The choice between these two inhibitors will depend on the specific research question. For studies requiring a highly potent, orally bioavailable FASN inhibitor with demonstrated in vivo activity, TVB-3166 is a strong candidate. This compound may be more suitable for studies focused on the specific role of the thioesterase domain or for initial in vitro screens where its permeability and stability are advantageous. Further head-to-head studies in a broad range of cancer models are needed to fully delineate the comparative therapeutic potential of these two FASN inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Confirming On-Target Effects of ML356 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target cellular effects of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FAS). The performance of this compound is compared with other known FAS inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and Fatty Acid Synthase (FAS)
This compound is a small molecule inhibitor targeting the thioesterase domain of fatty acid synthase (FAS-TE) with a reported IC50 of 0.334 μM.[1][2] FAS is a key enzyme in the de novo biosynthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[3] By inhibiting the TE domain, this compound prevents the release of newly synthesized palmitate from the FAS enzyme complex, thereby disrupting the entire fatty acid synthesis pathway.[2] This guide outlines essential experiments to validate the on-target activity of this compound in a cellular context and compares its efficacy with other FAS inhibitors such as C75, Orlistat, and TVB-3166.
Comparative Analysis of FAS Inhibitors
The following table summarizes the key characteristics and reported potencies of this compound and alternative FAS inhibitors.
| Compound | Target Domain | Biochemical IC50 (FAS-TE) | Cellular Palmitate Synthesis IC50 | Key Features |
| This compound | Thioesterase (TE) | 0.334 µM[1][2] | 20 µM (PC-3 cells)[1] | Potent and selective FAS-TE inhibitor. |
| C75 | Ketoacyl Synthase (KS) | Not applicable (targets different domain) | Varies by cell line | Commonly used tool compound for FAS inhibition.[4][5] |
| Orlistat | Thioesterase (TE) | Not specified in provided results | Varies by cell line | FDA-approved lipase inhibitor, also inhibits FAS-TE.[5][6] |
| TVB-3166 | Not specified | 0.042 µM (FASN catalytic activity)[7] | 0.060 µM (HeLa cells)[7] | Orally-available, reversible, and selective FASN inhibitor.[7][8][9] |
Key Experiments for On-Target Validation
To confirm that the observed cellular effects of this compound are a direct result of its interaction with FAS-TE, a series of biochemical and cellular assays should be performed.
Biochemical Assay: In Vitro FAS-TE Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated FAS-TE domain.
Experimental Protocol:
-
Protein Expression and Purification: Express and purify the recombinant human FAS-TE domain.
-
Substrate Preparation: Prepare a solution of a suitable thioester substrate (e.g., p-nitrophenyl acetate or a fluorescently labeled fatty acyl-CoA).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors in an appropriate buffer.
-
Enzyme Reaction: In a 96-well plate, combine the purified FAS-TE enzyme, the substrate, and the inhibitor at various concentrations.
-
Signal Detection: Measure the product formation over time using a spectrophotometer or fluorometer, depending on the substrate used.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Inhibition of De Novo Palmitate Synthesis
This assay confirms that this compound can penetrate the cell membrane and inhibit the fatty acid synthesis pathway in a cellular environment.
Experimental Protocol:
-
Cell Culture: Plate cancer cells known to have high FAS expression (e.g., PC-3, HeLa) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or control inhibitors for a defined period (e.g., 18 hours).
-
Metabolic Labeling: Add a labeled precursor for fatty acid synthesis, such as [1,2-¹³C₂]-acetate, to the culture medium.
-
Cell Lysis and Saponification: After the incubation period, wash the cells, lyse them, and saponify the lipids to release the fatty acids.
-
LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of newly synthesized ¹³C-labeled palmitate.[7]
-
Data Analysis: Normalize the amount of labeled palmitate to the total protein concentration and plot the inhibition of palmitate synthesis against the inhibitor concentration to determine the cellular IC50 value.
Off-Target Effect Analysis: Kinase Panel Screening
To ensure the cellular effects are specific to FAS inhibition, it is crucial to assess the activity of this compound against a panel of other cellular targets, such as kinases, which are common off-targets for small molecule inhibitors.
Experimental Protocol:
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Promega's NanoBRET® TE K192 Kinase Selectivity System).
-
Assay Principle: These services typically employ in-cell target engagement assays or biochemical assays to measure the binding or inhibitory activity of the compound against a large panel of kinases.
-
Data Interpretation: Analyze the results to identify any significant off-target kinase interactions. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases in the panel.
Visualizing the Mechanisms
Fatty Acid Synthesis Pathway and this compound Inhibition
Caption: Fatty acid synthesis pathway and the inhibitory action of this compound on the Thioesterase (TE) domain.
Experimental Workflow for On-Target Validation
Caption: Workflow for confirming the on-target cellular effects of this compound.
Logical Framework for Target Validation
Caption: Logical relationship of experiments for validating the on-target effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Advantages of Novel Lipoxygenase Inhibitors ML355 and ML351 Over Other Metabolic Inhibitors
A Comparative Guide for Researchers
Notice: The specific metabolic inhibitor "ML356" was not found in available literature. Based on common nomenclature, this guide will focus on two closely related and well-documented compounds: ML355 , a potent inhibitor of 12-lipoxygenase (12-LOX), and ML351 , a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This guide provides a comparative analysis of these compounds against other known lipoxygenase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lipoxygenase pathways. Here, we present a detailed comparison of ML355 and ML351 with other relevant metabolic inhibitors, supported by experimental data and detailed protocols.
Introduction to Lipoxygenase Inhibition
Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular disease.[2][3] Specifically, 12-LOX and 15-LOX-1 have emerged as significant therapeutic targets.[4][5] The development of potent and selective inhibitors for these enzymes, such as ML355 and ML351, represents a promising avenue for therapeutic intervention.[6][7]
Comparative Analysis of 12-LOX Inhibitors: ML355
ML355 is a potent and selective inhibitor of human 12-Lipoxygenase.[8] Its primary advantages lie in its high selectivity over other lipoxygenases and cyclooxygenases, as well as its favorable pharmacokinetic properties.[6]
Table 1: Quantitative Comparison of 12-LOX Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity | Key Advantages |
| ML355 | 12-LOX | 0.34 [9] | >50-fold vs. 15-LOX-1, 15-LOX-2, 5-LOX; >100-fold vs. COX-1/2 [10] | High potency and selectivity, favorable ADME properties, demonstrated activity in cell-based models of thrombosis and diabetes.[6][11] |
| Baicalein | 12-LOX, 15-LOX-1 | ~7 (15/12 ratio = 7)[12] | Non-selective, also inhibits 15-LOX-1. | Natural product, readily available. |
| CDC | 12-LOX | - | General LOX inhibitor.[13] | Commercially available. |
Comparative Analysis of 15-LOX-1 Inhibitors: ML351
ML351 is a potent and highly selective inhibitor of human 15-lipoxygenase-1. Its significant advantage is its demonstrated in vivo activity in preclinical models, particularly in the context of neuroprotection.[7]
Table 2: Quantitative Comparison of 15-LOX-1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity | Key Advantages |
| ML351 | 15-LOX-1 | 0.2 [14] | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2 [7] | High potency and selectivity, demonstrated neuroprotective effects in vivo, favorable ADME properties for CNS penetration.[7][15] |
| PD146176 | 15-LOX | 0.54[16] | No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2.[17][18] | Well-characterized, commercially available, lacks non-specific antioxidant properties.[19] |
| Nordihydroguaiaretic Acid (NDGA) | Non-selective LOX | - | Non-selective.[13] | Broad-spectrum LOX inhibition, useful as a control. |
| BLX3887 / BLX769 | 15-LOX-1 | - | - | Effective inhibitors in eosinophils.[20][21] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving 12-LOX and 15-LOX-1 and the points of inhibition by ML355 and ML351.
Caption: The 12-LOX signaling pathway and inhibition by ML355.
Caption: The 15-LOX-1 signaling pathway and inhibition by ML351.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic inhibitors. Below are representative protocols for key experiments.
Protocol 1: Lipoxygenase Inhibitor Screening Assay
This protocol is a generalized method for determining the inhibitory activity of compounds against lipoxygenase enzymes.
Objective: To determine the IC50 value of a test compound against a specific lipoxygenase isoform.
Materials:
-
Purified lipoxygenase enzyme (e.g., 12-LOX or 15-LOX-1)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[22]
-
Test inhibitor (e.g., ML355, ML351) dissolved in a suitable solvent (e.g., DMSO)[22]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 234 nm[23] or 490-500 nm (with chromogen)[22]
-
Chromogen solution (for colorimetric assays)[22]
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a dilution series of the test inhibitor in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer.
-
100% Activity Control: Enzyme solution and solvent (without inhibitor).
-
Inhibitor Wells: Enzyme solution and the test inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[22]
-
Measurement:
-
Kinetic Assay: Immediately measure the change in absorbance at 234 nm over time. The product of the lipoxygenase reaction, a conjugated diene, absorbs at this wavelength.[23]
-
Endpoint Assay: After a set incubation time, stop the reaction and add a chromogen solution. Read the absorbance at 490-500 nm.[22]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for a lipoxygenase inhibitor screening assay.
Protocol 2: Cell-Based Assay for 12-HETE Production
This protocol measures the ability of an inhibitor to block the production of 12-HETE in a cellular context.
Objective: To assess the cellular potency of a 12-LOX inhibitor.
Materials:
-
Cell line expressing 12-LOX (e.g., human platelets, mouse BTC3 cells)[6][9]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., ML355)
-
Stimulating agent (e.g., thrombin for platelets, arachidonic acid/ionomycin for BTC3 cells)[6][9]
-
Reagents for cell lysis and extraction
-
LC-MS/MS system for 12-HETE quantification
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency. Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulation: Add the stimulating agent to induce the production of 12-HETE.
-
Sample Collection: After incubation, collect the cell supernatant and/or cell lysates.
-
Extraction: Perform a lipid extraction (e.g., solid-phase extraction) to isolate the eicosanoids.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of 12-HETE produced.
-
Data Analysis: Compare the levels of 12-HETE in inhibitor-treated cells to untreated (but stimulated) control cells to determine the extent of inhibition.
Conclusion
ML355 and ML351 represent significant advancements in the field of metabolic inhibitors, offering high potency and selectivity for 12-LOX and 15-LOX-1, respectively. Their advantages over less selective or less potent inhibitors are evident from the comparative data. ML355's favorable ADME properties and effectiveness in models of thrombosis and diabetes make it a valuable tool for studying the role of 12-LOX in these diseases.[6][11] ML351's ability to cross the blood-brain barrier and exert neuroprotective effects in vivo highlights its potential as a therapeutic candidate for neurological disorders such as stroke.[7][12] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these promising compounds and their therapeutic applications.
References
- 1. Novel Human 12-Lipoxygenase (Lox) Inhibitors - Available technology for licensing from the University of California, Santa Cruz [techtransfer.universityofcalifornia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipoxygenases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. selleckchem.com [selleckchem.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rndsystems.com [rndsystems.com]
- 18. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 21. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. researchgate.net [researchgate.net]
- 24. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Analysis of ML356 and C75 on Lipid Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms and effects of two prominent Fatty Acid Synthase inhibitors.
In the landscape of metabolic research and oncology, the inhibition of fatty acid synthase (FASN) has emerged as a compelling therapeutic strategy. FASN, the sole enzyme responsible for the de novo synthesis of long-chain fatty acids, is notably upregulated in many cancer types and metabolic disorders. This guide provides a detailed comparative study of two widely utilized FASN inhibitors, ML356 and C75, focusing on their effects on lipid synthesis, cellular viability, and underlying signaling pathways.
At a Glance: this compound vs. C75
| Feature | This compound | C75 |
| Primary Target Domain | Thioesterase (TE) | β-Ketoacyl Synthase (KS) |
| Selectivity | High for FASN-TE domain | Broader spectrum, with off-target effects noted |
| Mechanism of Action | Blocks the final step of fatty acid synthesis, the release of palmitate from the FASN complex. | Primarily inhibits the condensation reaction in the initial stages of fatty acid elongation. Also reported to inhibit the TE domain and activate Carnitine Palmitoyltransferase-1 (CPT-1). |
| Reported IC50 (FASN Inhibition) | 0.334 µM (isolated FASN-TE domain) | 32.43 µM (in human A375 cells) |
| Reported IC50 (Cellular Palmitate Synthesis) | 20 µM (PC-3 cells) | Not explicitly available in a directly comparable format. |
| Downstream Signaling | Inhibition of FASN by selective inhibitors can impact pathways such as PI3K-AKT-mTOR. | Modulates AMPK and PI3K-AKT-mTOR signaling pathways. |
| Clinical Development | Valued as a selective biochemical probe for studying FASN biology. | First-generation inhibitor with noted side effects and a complex pharmacological profile that has impeded clinical advancement. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and C75 from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: FASN Inhibition and Cellular Effects
| Compound | Assay Type | Cell Line/System | IC50 Value | Citation(s) |
| This compound | FASN-TE Domain Inhibition | Purified recombinant FASN-TE | 0.334 µM | [1] |
| De novo Palmitate Synthesis | PC-3 (prostate cancer) | 20 µM | [1] | |
| C75 | FASN Inhibition (Clonogenic Assay) | PC-3 (prostate cancer) | 35 µM | [2] |
| FASN Inhibition (Spheroid Growth) | LNCaP (prostate cancer) | 50 µM | [2] | |
| FASN Inhibition (Functional Assay) | A375 (melanoma) | 32.43 µM | [3] |
Mechanisms of Action and Signaling Pathways
This compound and C75 inhibit FASN through distinct mechanisms, leading to different downstream cellular consequences.
This compound: A Selective Thioesterase Domain Inhibitor
This compound is a potent and selective inhibitor of the thioesterase (TE) domain of FASN.[1] The TE domain is responsible for the final step in de novo fatty acid synthesis, which is the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein domain of FASN. By inhibiting the TE domain, this compound effectively traps the fatty acid on the enzyme, preventing its utilization for lipid synthesis and downstream signaling. The selective inhibition of FASN can lead to the downregulation of signaling pathways that are dependent on lipid modifications for protein function and localization, such as the PI3K-AKT-mTOR pathway.[4]
References
- 1. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
